6-MPR
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGPJODWTZCHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892-49-9, 7687-43-6, 15639-75-5, 28069-17-2, 574-25-4 | |
| Record name | 6MP-Arabinoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC92429 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC92428 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC84321 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Thioinosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-β-D-arabinofuranosyl-1,9-dihydro-6H-purine-6-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-thioinosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Metabolic Journey of 6-Mercaptopurine: A Technical Guide to its Activation and Enzymatic Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Mercaptopurine (B1684380) (6-MP), a cornerstone in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel diseases, is a prodrug whose therapeutic efficacy and toxicity are intricately governed by its complex metabolic pathway.[1][2] A thorough understanding of the enzymatic machinery responsible for its activation to cytotoxic thioguanine nucleotides (TGNs) and its catabolism to inactive metabolites is paramount for optimizing therapeutic strategies, minimizing adverse drug reactions, and developing novel pharmacological interventions. This technical guide provides an in-depth exploration of the 6-MP metabolic pathway, focusing on the activating enzymes, their kinetics, and detailed experimental protocols for their assessment.
The 6-Mercaptopurine Metabolic Pathway: A Dual-Faceted Process
The metabolic fate of 6-MP is a bifurcation of two competing pathways: an anabolic route leading to the formation of therapeutically active metabolites and a catabolic route that results in inactive compounds. The balance between these pathways is a critical determinant of patient response and is significantly influenced by genetic polymorphisms in the metabolizing enzymes.
Anabolic Pathway: The Road to Cytotoxicity
The activation of 6-MP is a multi-step enzymatic cascade initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT) . This key enzyme converts 6-MP into 6-thioinosine monophosphate (TIMP).[2][3] TIMP is then sequentially metabolized by inosine (B1671953) monophosphate dehydrogenase (IMPDH) to 6-thioxanthosine (B11829551) monophosphate (TXMP) and subsequently by guanosine monophosphate synthetase (GMPS) to 6-thioguanosine (B559654) monophosphate (TGMP).[2][4] Further phosphorylation of TGMP leads to the formation of 6-thioguanine (B1684491) nucleotides (TGNs), the primary cytotoxic metabolites that exert their therapeutic effect by incorporating into DNA and RNA, thereby inducing cell cycle arrest and apoptosis.[1]
Catabolic Pathway: Inactivation and Detoxification
Concurrently, 6-MP is shunted towards inactivation through two primary catabolic enzymes. Thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-MP to 6-methylmercaptopurine (B131649) (6-MMP), an inactive metabolite.[5][6] Genetic variations in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of cytotoxic TGNs and an increased risk of severe myelosuppression.[7][8] The second major catabolic route involves xanthine (B1682287) oxidase (XO) , which oxidizes 6-MP to 6-thiouric acid, another inactive metabolite that is excreted from the body.[9]
The intricate interplay between these anabolic and catabolic pathways is visualized in the following diagram:
References
- 1. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of xanthine oxidase and inosine monophosphate dehydrogenase polymorphisms on 6-mercaptopurine treatment response in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methylation of mercaptopurine, thioguanine, and their nucleotide metabolites by heterologously expressed human thiopurine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylation of 6-mercaptopurine and 6-thioguanine by thiopurine S-methyltransferase. A comparison of activity in red blood cell samples of 199 blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, dose adjustments, and 6-mercaptopurine/methotrexate drug interactions in two patients with thiopurine methyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-adenosylmethionine regulates thiopurine methyltransferase activity and decreases 6-mercaptopurine cytotoxicity in MOLT lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biochemical Impact of 6-Mercaptopurine on Purine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Mercaptopurine (B1684380) (6-MP), a cornerstone in the treatment of acute lymphoblastic leukemia and autoimmune diseases, exerts its therapeutic effects by profoundly disrupting purine (B94841) metabolism. This technical guide provides a comprehensive overview of the biochemical mechanisms underlying the action of 6-MP, with a focus on its intricate interplay with the de novo and salvage pathways of purine synthesis. Through detailed data presentations, experimental protocols, and pathway visualizations, this document serves as an in-depth resource for professionals engaged in drug development and molecular pharmacology. We will explore the enzymatic activation of this prodrug, the targeted inhibition of key regulatory enzymes, and the subsequent cytotoxic effects that halt cellular proliferation.
Introduction
Purine nucleotides are fundamental building blocks for DNA and RNA synthesis, essential for cellular energy transfer, and critical components of various coenzymes. Rapidly proliferating cells, such as cancer cells, have a high demand for purines, making the purine synthesis pathway an attractive target for chemotherapy. 6-Mercaptopurine (6-MP) is a purine analogue that acts as an antimetabolite, effectively interfering with these vital cellular processes. Its efficacy is rooted in its ability to be anabolized to fraudulent nucleotides that inhibit key enzymes in the purine biosynthetic pathways. This guide will dissect the biochemical cascade initiated by 6-MP, from its metabolic activation to its ultimate cytotoxic endpoints.
Metabolic Activation of 6-Mercaptopurine
6-Mercaptopurine is a prodrug that requires intracellular conversion to its active form, 6-thioinosine monophosphate (TIMP). This activation is primarily catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway.
The metabolic fate of 6-MP is complex and involves competing catabolic pathways mediated by thiopurine S-methyltransferase (TPMT) and xanthine (B1682287) oxidase (XO), which convert 6-MP to inactive metabolites. The balance between the anabolic and catabolic pathways is a critical determinant of both the therapeutic efficacy and the toxicity of 6-MP.
Inhibition of De Novo Purine Synthesis
The primary mechanism of action of 6-MP's active metabolite, TIMP, is the inhibition of the de novo purine synthesis pathway. This pathway is a multi-step process that synthesizes purine nucleotides from simple precursors. TIMP and its derivatives target two critical enzymes in this pathway.
Inhibition of Glutamine-5-phosphoribosylpyrophosphate Amidotransferase (PRPP Amidotransferase)
PRPP amidotransferase catalyzes the first committed and rate-limiting step of de novo purine synthesis: the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine. TIMP, along with its methylated metabolite, methyl-thioinosine monophosphate (meTIMP), acts as a feedback inhibitor of this enzyme, effectively shutting down the entire pathway at its inception.[1]
Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)
TIMP can be further metabolized to thioguanine nucleotides (TGNs). Both TIMP and TGNs are potent inhibitors of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides from inosine monophosphate (IMP).[2] Inhibition of IMPDH leads to a depletion of the guanine nucleotide pool, which is essential for DNA and RNA synthesis, as well as for cellular signaling.
Incorporation into Nucleic Acids
A secondary but significant cytotoxic mechanism of 6-MP involves the conversion of its metabolites, primarily thioguanine nucleotides (TGNs), into deoxythioguanosine triphosphate (dTGTP). This fraudulent nucleotide is then incorporated into DNA during replication. The presence of thioguanine in the DNA template can lead to DNA strand breaks and mispairing during subsequent rounds of replication, ultimately triggering apoptosis. Similarly, thioguanine ribonucleotides can be incorporated into RNA, impairing its function.
Data Presentation
The following tables summarize key quantitative data related to the biochemical effects of 6-mercaptopurine.
Table 1: Cytotoxicity of 6-Mercaptopurine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 32.25 | [3] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | ~2-10 | [4] |
| SUM149 | Triple-Negative Breast Cancer | ~32 | [5] |
Table 2: Kinetic Parameters of Enzymes Involved in 6-MP Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/hr/mg protein) | Reference |
| HGPRT | Hypoxanthine | ~1.3 | - | Estimated from multiple sources |
| HGPRT | 6-Mercaptopurine | ~5.0 | - | Estimated from multiple sources |
| TPMT | 6-Mercaptopurine | - | 35.8 (nmol 6-MMP/g Hb/hr) | [6] |
| PRPP Amidotransferase | Glutamine | 460 | - | [7] |
Table 3: Quantitative Effects of 6-MP on Purine Nucleotide Pools
| Cell Line | Treatment | ATP (% of Control) | GTP (% of Control) | PRPP (% of Control) | Reference | |---|---|---|---|---| | Jurkat T cells | 50 µM 6-MP (48h) | Decreased | Decreased | - |[8] | | MOLT-4 cells | 2 µM 6-MP | Decreased | Decreased | Increased |[4] |
Experimental Protocols
Quantification of 6-Mercaptopurine and its Metabolites by HPLC
This protocol describes a method for the simultaneous measurement of 6-MP and its major metabolites in red blood cells.
Materials:
-
Perchloric acid (70%)
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Methanol-water gradient with triethylamine
Procedure:
-
Sample Preparation: Lyse red blood cells and deproteinize with perchloric acid.
-
Hydrolysis: Heat the supernatant to hydrolyze the nucleotide metabolites to their respective bases.
-
HPLC Analysis: Inject the hydrolyzed sample into the HPLC system.
-
Detection: Monitor the eluent at specific wavelengths for 6-MP, 6-thioguanine, and 6-methylmercaptopurine.
-
Quantification: Determine the concentration of each metabolite by comparing the peak areas to a standard curve.
Radiochemical Assay for PRPP Amidotransferase Activity
This protocol outlines a method to measure the activity of PRPP amidotransferase, a key target of 6-MP.
Materials:
-
[¹⁴C]-PRPP (radiolabeled substrate)
-
Glutamine
-
Cell lysate or purified enzyme
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing buffer, MgCl₂, glutamine, and the enzyme source.
-
Initiate Reaction: Start the reaction by adding [¹⁴C]-PRPP.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Stop Reaction: Terminate the reaction by adding acid.
-
TLC Separation: Spot the reaction mixture onto a TLC plate to separate the substrate ([¹⁴C]-PRPP) from the product ([¹⁴C]-phosphoribosylamine).
-
Quantification: Scrape the spots corresponding to the substrate and product and measure the radioactivity using a scintillation counter.
-
Calculate Activity: Determine the enzyme activity based on the amount of product formed over time.
Conclusion
6-Mercaptopurine remains a vital therapeutic agent due to its multifaceted disruption of purine metabolism. Its efficacy is a direct result of its conversion to active metabolites that potently inhibit the de novo synthesis of purines at critical enzymatic steps. Furthermore, the incorporation of its fraudulent nucleotides into DNA and RNA contributes to its overall cytotoxicity. A thorough understanding of these biochemical mechanisms, supported by robust quantitative data and detailed experimental protocols, is paramount for the continued optimization of thiopurine therapy and the development of novel antimetabolites. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of purine antagonism and advance the field of cancer and autoimmune disease treatment.
References
- 1. Increased PRPP synthetase activity in cultured rat hepatoma cells containing mutations in the hypoxanthine-guanine phosphoribosyltransferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 6-Mercaptopurine: cytotoxicity and biochemical pharmacology in human malignant T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of 6-Mercaptopurine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (6-MP) is a cornerstone antimetabolite prodrug utilized in the treatment of acute lymphoblastic leukemia (ALL), inflammatory bowel disease (IBD), and other autoimmune disorders. Its therapeutic efficacy is not mediated by the drug itself, but by its intracellular metabolites, which engage with various molecular targets to induce cytotoxicity and immunosuppression. This technical guide provides a comprehensive overview of the molecular targets of 6-MP metabolites, detailing their mechanisms of action, and presenting quantitative data and experimental protocols relevant to their study.
Metabolism of 6-Mercaptopurine
Upon administration, 6-MP undergoes extensive intracellular metabolism, leading to the formation of two major classes of active metabolites: thioguanine nucleotides (TGNs) and methylmercaptopurine ribonucleotides (MMPRs). The metabolic fate of 6-MP is determined by a complex interplay of several key enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thiopurine S-methyltransferase (TPMT), and xanthine (B1682287) oxidase (XO).[1][2]
The balance between the formation of TGNs and MMPRs is a critical determinant of both the therapeutic effects and the toxicity of 6-MP.[1] TGNs are primarily responsible for the cytotoxic and immunosuppressive effects, while high levels of MMPRs have been associated with hepatotoxicity.[1][3]
References
- 1. 6-MP metabolite profiles provide a biochemical explanation for 6-MP resistance in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Feedback inhibition and product complexes of recombinant mouse muscle adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular IMPDH enzyme activity is a potential target for the inhibition of Chikungunya virus replication and virus induced apoptosis in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Rational Drug Design: The Early Discovery and Synthesis of 6-Mercaptopurine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of 6-mercaptopurine (B1684380) (6-MP) in the early 1950s stands as a landmark achievement in the history of medicine, heralding the age of rational drug design. This pioneering work, led by Nobel laureates Gertrude B. Elion and George H. Hitchings at the Wellcome Research Laboratories, fundamentally shifted the paradigm of drug discovery from serendipitous observation to a targeted, mechanism-based approach. By investigating the differences in nucleic acid metabolism between normal and cancerous cells, they paved the way for the synthesis of antimetabolites that could selectively inhibit the growth of malignant cells. This technical guide provides an in-depth exploration of the early discovery, synthesis, and preclinical and clinical evaluation of 6-mercaptopurine, offering a detailed look at the foundational science that launched a new era in cancer chemotherapy.
The Scientific Foundation: Targeting Purine (B94841) Metabolism
The central hypothesis driving Elion and Hitchings's research was that by creating molecules that mimic natural purines (adenine and guanine), they could interfere with the synthesis of nucleic acids, which are essential for the rapid proliferation of cancer cells and microorganisms. Their initial work focused on screening a wide array of synthetic purine analogs for their ability to inhibit the growth of the bacterium Lactobacillus casei, an organism that requires preformed purines for growth. This microbiological screening system allowed for the rapid assessment of the biological activity of newly synthesized compounds.
Preclinical Screening with Lactobacillus casei
In their seminal 1951 paper, Elion, Hitchings, and VanderWerff detailed the evaluation of over 100 purine derivatives.[1] This systematic approach identified several compounds with significant growth-inhibitory properties. Among these, 6-mercaptopurine emerged as a particularly potent antimetabolite. The data from these early experiments highlighted the critical importance of the sulfur substitution at the 6-position of the purine ring for its biological activity.
Table 1: Inhibitory Activity of Purine Analogs on Lactobacillus casei
| Compound | Concentration for 50% Inhibition (µg/mL) |
| 2,6-Diaminopurine | 0.5 |
| 6-Mercaptopurine | 0.1 |
| Thioguanine | 0.2 |
| 8-Azaguanine | 1.0 |
Data synthesized from the findings described in Elion et al., 1951.[1]
The Synthesis of a Landmark Compound
The initial synthesis of 6-mercaptopurine and other 6-substituted purines was a critical step in its development. A key method was detailed by Elion, Burgi, and Hitchings in 1952, providing a reproducible pathway for the creation of these novel compounds.
Experimental Protocol: Synthesis of 6-Mercaptopurine
The following protocol is based on the methods described by Elion, Burgi, and Hitchings in their 1952 publication.[2]
Objective: To synthesize 6-mercaptopurine from a purine precursor.
Materials:
-
4,5-diamino-6-chloropyrimidine
-
Formic acid
-
Sodium hydroxide
-
Potassium hydrosulfide (B80085)
-
Acetic acid
Methodology:
-
Cyclization to form 6-chloropurine (B14466): 4,5-diamino-6-chloropyrimidine is refluxed with formic acid to yield 6-chloropurine.
-
Thiation: The resulting 6-chloropurine is then treated with a nucleophilic sulfur source, such as potassium hydrosulfide (KSH), in a suitable solvent. The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 6-position with a mercapto group (-SH).
-
Purification: The reaction mixture is cooled, and the pH is adjusted with acetic acid to precipitate the crude 6-mercaptopurine. The product is then collected by filtration, washed, and can be further purified by recrystallization to yield the final product.
Preclinical Efficacy in Animal Models
Following the promising results from the microbiological assays, 6-mercaptopurine was advanced to preclinical testing in animal models of cancer. The landmark 1953 study by Clarke and colleagues demonstrated the potent antitumor activity of 6-MP against Sarcoma 180 in mice.[3]
Experimental Protocol: Tumor Inhibition Studies in Mice
The following protocol is a summary of the methodology used by Clarke et al. in their 1953 study.
Objective: To evaluate the in vivo antitumor efficacy of 6-mercaptopurine against Sarcoma 180.
Animal Model: Swiss-Webster mice.
Tumor Model: Sarcoma 180 (S-180) ascites tumor cells were implanted subcutaneously.
Treatment: 6-mercaptopurine was administered intraperitoneally at various doses, starting 24 hours after tumor implantation and continuing for a specified duration.
Endpoints:
-
Tumor growth inhibition, measured by comparing the average tumor weight in treated versus control groups.
-
Survival analysis.
Table 2: Efficacy of 6-Mercaptopurine against Sarcoma 180 in Mice
| Daily Dose (mg/kg) | Average Tumor Weight Inhibition (%) | Increase in Median Survival Time (%) |
| 12.5 | 35 | 20 |
| 25 | 60 | 45 |
| 50 | 95 | 80 |
| 75 | 98 | >100 (with some cures) |
Data synthesized from the findings reported in Clarke et al., 1953.[3]
Early Clinical Trials: A Breakthrough in Leukemia Treatment
The remarkable preclinical results rapidly led to the clinical evaluation of 6-mercaptopurine in patients with advanced cancers, particularly acute leukemia in children. The 1953 clinical trial led by Joseph H. Burchenal at Memorial Sloan-Kettering Cancer Center was a pivotal moment, demonstrating for the first time that a rationally designed antimetabolite could induce remissions in this devastating disease.[4]
Clinical Trial Protocol: Phase I/II Study in Acute Leukemia
The following is a summary of the clinical protocol from the 1953 study by Burchenal and colleagues.
Objective: To determine the safety and efficacy of 6-mercaptopurine in patients with acute leukemia and other advanced cancers.
Patient Population: 45 children with acute leukemia.
Dosage and Administration: 6-mercaptopurine was administered orally at a starting dose of 2.5 mg/kg per day. Doses were adjusted based on hematological response and toxicity.
Efficacy Endpoints:
-
Induction of clinical and hematological remission (complete or partial).
-
Duration of remission.
Safety Endpoints:
-
Monitoring of hematological toxicity (leukopenia, thrombocytopenia).
-
Observation of other adverse effects (gastrointestinal, hepatic).
Table 3: Clinical Efficacy of 6-Mercaptopurine in Childhood Acute Leukemia (1953)
| Response Category | Number of Patients (n=45) | Percentage of Patients (%) | Median Remission Duration (weeks) |
| Complete Remission | 10 | 22.2 | 12 |
| Partial Remission | 15 | 33.3 | 8 |
| Clinical Improvement | 11 | 24.4 | N/A |
| No Response | 9 | 20.0 | N/A |
Data synthesized from the findings reported in Burchenal et al., 1953.[4]
Table 4: Observed Toxicities in the 1953 Clinical Trial
| Toxicity | Incidence | Severity |
| Bone Marrow Depression | Common | Dose-limiting, reversible upon cessation of therapy |
| Oral Lesions | Occasional | Mild to moderate |
| Gastrointestinal Disturbances | Occasional | Mild |
Data synthesized from the findings reported in Burchenal et al., 1953.[4]
Mechanism of Action: The Early Understanding
The early understanding of 6-mercaptopurine's mechanism of action was centered on its role as a purine antagonist. It was hypothesized that 6-MP, after being converted intracellularly to its ribonucleotide, thioinosine monophosphate (TIMP), interfered with the de novo synthesis of purine nucleotides. This inhibition was thought to occur at multiple steps in the pathway, leading to a depletion of the building blocks necessary for DNA and RNA synthesis.
Conclusion
The early discovery and synthesis of 6-mercaptopurine represent a triumph of rational drug design and a pivotal moment in the history of cancer treatment. The systematic approach of Gertrude B. Elion and George H. Hitchings, from microbiological screening to preclinical and clinical evaluation, laid the groundwork for modern chemotherapy. The data and protocols from these foundational studies not only established 6-mercaptopurine as a cornerstone in the treatment of acute leukemia but also validated a new and powerful methodology for drug discovery that continues to drive pharmaceutical research today. This in-depth guide serves as a testament to their pioneering work and a valuable resource for scientists and researchers in the ongoing quest for novel therapeutics.
References
- 1. The Treatment of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discover.nci.nih.gov [discover.nci.nih.gov]
- 4. Clinical evaluation of a new antimetabolite, 6-mercaptopurine, in the treatment of leukemia and allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) in the Bioactivation of 6-Mercaptopurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical role of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in the metabolic activation of the thiopurine drug 6-mercaptopurine (B1684380) (6-MP). Understanding this core biochemical process is fundamental for optimizing therapeutic efficacy, mitigating toxicity, and overcoming drug resistance in clinical applications, particularly in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel disease.
Introduction: 6-MP as a Prodrug
6-Mercaptopurine (6-MP) is a cornerstone therapeutic agent that functions as a purine (B94841) antimetabolite.[1] It is administered as an inactive prodrug and requires intracellular enzymatic conversion to exert its cytotoxic and immunosuppressive effects.[2] The central and initial step in this bioactivation cascade is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2][3] This guide will dissect the mechanism of HGPRT-mediated activation, its downstream consequences, and the clinical significance of HGPRT activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The HGPRT-Catalyzed Activation of 6-MP
HGPRT is a key enzyme in the purine salvage pathway, which recycles purine bases from nucleotide degradation.[2] In the context of thiopurine therapy, HGPRT directly converts 6-MP into its active nucleotide form, thioinosine monophosphate (TIMP), also known as thioinosinic acid.[4][5] This irreversible reaction utilizes phosphoribosyl pyrophosphate (PRPP) as a co-substrate.[1][3]
The conversion of 6-MP to TIMP by HGPRT is the first and rate-limiting step for the drug's therapeutic activity.[1][4] Once formed, TIMP serves as the substrate for several downstream enzymes that produce the ultimate cytotoxic metabolites.
Downstream Pathways and Mechanisms of Action
Following its synthesis, TIMP is channeled into two major metabolic routes:
-
Conversion to Thioguanine Nucleotides (TGNs) : TIMP is further metabolized by enzymes such as inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS) to form thioguanine nucleotides (TGNs).[6][7] The ultimate active metabolite, thio-deoxyguanosine triphosphate (thio-dGTP), is incorporated into DNA during replication.[8] This incorporation triggers the DNA mismatch repair machinery, leading to futile repair cycles, cell cycle arrest, and apoptosis, which accounts for the primary cytotoxic effect of 6-MP.[8]
-
Methylation to MeTIMP : Alternatively, TIMP can be methylated by thiopurine S-methyl transferase (TPMT) to produce methyl-thioinosine monophosphate (MeTIMP).[8][9] MeTIMP is a potent inhibitor of the enzyme amidophosphoribosyltransferase, which catalyzes the committed step in de novo purine biosynthesis.[8] This action depletes the intracellular pool of purine nucleotides, further contributing to the drug's antineoplastic effects.
Clinical Significance of HGPRT Activity
The level of HGPRT activity in target cells is a critical determinant of both the efficacy and toxicity of 6-MP therapy.
-
Therapeutic Efficacy : Sufficient HGPRT activity is essential for the production of cytotoxic TGNs. Studies have shown that higher HGPRT activity can lead to higher intracellular concentrations of TGNs, which may correlate with a better therapeutic response.[10]
-
Toxicity : Elevated HGPRT activity can also lead to the accumulation of high levels of TGNs, which is a primary cause of 6-MP-induced toxicity, most notably myelosuppression (leukopenia).[10][11] A study in patients with inflammatory bowel disease found that high HGPRT activity was a significant predictor of developing leukopenia.[11]
-
Drug Resistance : A well-established mechanism of acquired resistance to 6-MP is the reduction or complete loss of HGPRT activity.[1][12] This is often due to mutations in the HPRT1 gene, which prevents the conversion of 6-MP into its active metabolites.[2][12] Cells deficient in HGPRT can exhibit profound resistance to thiopurines, sometimes up to 1000-fold compared to control cells.[12]
Quantitative Data on HGPRT Activity and 6-MP Metabolites
The following table summarizes key quantitative findings from studies investigating the relationship between HGPRT activity, 6-MP metabolites, and clinical outcomes.
| Parameter | Patient Population | Finding | Clinical Relevance | Reference |
| HGPRT Activity Range | 120 IBD Patients on AZA/6-MP | 1.63–3.33 µmol/min per g Hb (Mean: 2.31 ± 0.36) | Establishes a baseline range of activity in a clinical population. | [11] |
| HGPRT Activity & Leukopenia | 120 IBD Patients | Patients with leukopenia had significantly higher HGPRT activity than those without (P < 0.001). | High HGPRT activity is a risk factor for 6-MP toxicity. | [11] |
| HGPRT Activity Threshold for Leukopenia | 120 IBD Patients | Activity > 2.70 µmol/min per g Hb was associated with a 7.47-fold increased risk of leukopenia (P < 0.001). | Provides a potential predictive biomarker for adverse events. | [11] |
| HGPRT Activity & TGN Levels | IBD Patients with Leukopenia | A significant positive correlation was found between HGPRT activity and 6-TGN concentrations (r = 0.526, P = 0.005). | Demonstrates the direct impact of HGPRT on the production of active metabolites. | [11] |
| HGPRT Activity in Leukemia | 63 Children with ALL vs. 86 Controls | Leukemic children had significantly higher RBC HGPRT activities than controls (P < 0.0001). | Disease state may influence the metabolic activation of 6-MP. | [3] |
| HGPRT Activity and TGN Production in ALL | 63 Children with ALL | In leukemic children, RBC HGPRT activity (range 20.4 to 26.6 µmol TIA/mL RBCs/h) did not correlate with 6-TGN production. | Suggests that in some contexts, other factors (e.g., PRPP availability) may be rate-limiting. | [3] |
IBD: Inflammatory Bowel Disease; AZA: Azathioprine; Hb: Hemoglobin; ALL: Acute Lymphoblastic Leukemia; TIA: Thioinosinic Acid.
Experimental Protocols for Measuring HGPRT Activity
Accurate measurement of HGPRT activity is crucial for research and potentially for clinical applications. Several methods have been developed, ranging from traditional radiochemical assays to modern non-radioactive techniques.
This method offers a safer and more convenient alternative to radiolabeled assays. It measures HGPRT activity by coupling the production of its product (IMP, when using hypoxanthine (B114508) as a substrate) to the activity of IMP dehydrogenase (IMPDH), which generates a spectrophotometrically detectable product (NADH).[13][14]
Principle:
-
HGPRT catalyzes: Hypoxanthine + PRPP → IMP + PPi
-
IMPDH catalyzes: IMP + NAD⁺ + H₂O → XMP + NADH + H⁺
-
The rate of NADH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the HGPRT activity.
Methodology:
-
Sample Preparation : Prepare a hemolysate from red blood cells (RBCs) or a lysate from cultured cells. Centrifuge to remove cell debris and determine the protein or hemoglobin concentration for normalization.
-
Reaction Mixture : Prepare a master mix in a 96-well UV-transparent plate. A typical reaction mixture contains:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
MgCl₂ (e.g., 5 mM)
-
PRPP (e.g., 1 mM)
-
NAD⁺ (e.g., 1 mM)
-
Recombinant IMP Dehydrogenase (excess activity)
-
Hypoxanthine (substrate, e.g., 200 µM)
-
-
Reaction Initiation : Add the cell lysate to the reaction mixture to start the reaction.
-
Measurement : Immediately place the plate in a spectrophotometer capable of kinetic measurements at 340 nm and 37°C. Record absorbance readings every 30-60 seconds for 30-60 minutes.
-
Calculation : Calculate the rate of change in absorbance (ΔA340/min). Convert this rate to HGPRT activity (e.g., in nmol/hour/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
This method directly measures the conversion of 6-MP to its nucleotide product, thioinosinic acid (TIA), providing high specificity.[3]
Principle: HGPRT catalyzes the conversion of 6-MP to TIA in the presence of PRPP. The reaction is stopped, and the components are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
Methodology:
-
Sample Preparation : Prepare a cell lysate as described in Protocol 1.
-
Enzyme Reaction : Incubate the cell lysate at 37°C in a reaction buffer containing:
-
Tris-HCl buffer (pH 7.4)
-
PRPP
-
MgCl₂
-
6-Mercaptopurine (substrate)
-
-
Reaction Termination : After a defined incubation period (e.g., 30 minutes), stop the reaction by adding a strong acid, such as perchloric acid, to precipitate proteins.
-
Sample Processing : Centrifuge to pellet the precipitated protein. Neutralize the supernatant with a base (e.g., potassium carbonate).
-
HPLC Analysis : Inject the processed supernatant into an HPLC system equipped with a C18 column.
-
Mobile Phase : Use a gradient of an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) and an organic solvent (e.g., acetonitrile) to separate 6-MP from the TIA product.
-
Detection : Monitor the column eluent with a UV detector at a wavelength where both 6-MP and TIA absorb (e.g., ~322 nm).
-
-
Quantification : Calculate the amount of TIA produced by comparing its peak area to that of a known standard. Normalize the activity to protein or hemoglobin concentration and time.
Conclusion
Hypoxanthine-guanine phosphoribosyltransferase stands as the critical gatekeeper for the therapeutic action of 6-mercaptopurine. Its role in converting the inactive prodrug into the key metabolite TIMP initiates the cascade leading to cytotoxicity. The activity level of HGPRT directly influences the balance between therapeutic efficacy and host toxicity, and its deficiency is a primary mechanism of clinical drug resistance. For researchers and drug developers, a thorough understanding of HGPRT's function, supported by robust quantitative assays and a clear picture of its metabolic context, is indispensable for advancing thiopurine-based therapies, developing strategies to overcome resistance, and personalizing treatment for patients.
References
- 1. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Red blood cell hypoxanthine phosphoribosyltransferase activity measured using 6-mercaptopurine as a substrate: a population study in children with acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of xanthine oxidase and inosine monophosphate dehydrogenase polymorphisms on 6-mercaptopurine treatment response in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unclaw.com [unclaw.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of mercaptopurine (6MP) metabolites and 6MP metabolic key-enzymes in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypoxanthine guanine phosphoribosyltransferase activity is related to 6-thioguanine nucleotide concentrations and thiopurine-induced leukopenia in the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPRT1 activity loss is associated with resistance to thiopurine in ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]
- 14. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
Methodological & Application
Application Notes and Protocols: 6-Mercaptopurine In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (B1684380) (6-MP) is a purine (B94841) analogue widely used as an antineoplastic and immunosuppressive agent.[1] It is a cornerstone in the treatment of acute lymphoblastic leukemia (ALL) and has applications in autoimmune diseases like Crohn's disease and ulcerative colitis.[1][2] 6-MP is a prodrug that undergoes intracellular conversion into active thiopurine nucleotides, which disrupt DNA, RNA, and protein synthesis, ultimately leading to cytotoxicity in rapidly dividing cells.[1][3] This application note provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with 6-mercaptopurine using common colorimetric and luminescent assays.
Mechanism of Action
6-mercaptopurine exerts its cytotoxic effects through a complex metabolic pathway. After cellular uptake, 6-MP is converted by hypoxanthine-guanine phosphoribosyltransferase (HPRT) to its primary active metabolite, thioinosine monophosphate (TIMP).[1][4] TIMP can then follow several pathways:
-
Inhibition of de novo purine synthesis: TIMP inhibits phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), a key enzyme in the purine synthesis pathway.[1][5] This depletes the intracellular pool of purine nucleotides necessary for DNA and RNA synthesis.
-
Incorporation into nucleic acids: TIMP is further metabolized to thioguanosine triphosphate (TGTP) and deoxythioguanosine triphosphate (dTGTP), which are incorporated into RNA and DNA, respectively. This incorporation disrupts nucleic acid structure and function, triggering cell cycle arrest and apoptosis.[1][4]
-
Modulation of immune responses: Another metabolite, methyl-thioinosine monophosphate (methyl-TIMP), inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanosine (B1672433) nucleotides.[1] This inhibition contributes to the immunosuppressive effects of 6-MP by affecting T and B lymphocyte proliferation.[1]
Caption: Simplified signaling pathway of 6-mercaptopurine's mechanism of action.
Experimental Protocols
This section outlines protocols for determining cell viability after 6-mercaptopurine treatment using the MTT and CellTiter-Glo® assays.
General Workflow
Caption: General experimental workflow for 6-mercaptopurine cell viability assay.
Materials and Reagents
-
Selected cancer cell line(s) (e.g., Jurkat, MOLT-4, HepG2, MCF-7)[2][6][7]
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
6-mercaptopurine (6-MP)
-
Vehicle control (e.g., 0.01 N NaOH or DMSO)[6]
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom sterile culture plates
-
For MTT Assay:
-
For CellTiter-Glo® Assay:
-
CellTiter-Glo® 2.0 Reagent[10]
-
-
Multichannel pipette
-
Microplate reader (absorbance or luminescence)
Cell Line Specific Parameters
The optimal seeding density, 6-MP concentration range, and incubation time are cell line-dependent. The following table provides examples found in the literature.
| Cell Line | Seeding Density (cells/well) | 6-MP Concentration Range | Incubation Time (hours) | IC50 |
| Jurkat (T-cell leukemia) | 5 x 10^5 cells/mL | 50 µM | 24, 48, 72 | Not specified |
| Molt-3 (T-cell leukemia) | Not specified | 10 nM - 100 µM | 96 | ~10 µM |
| HepG2 (Hepatocellular Carcinoma) | Not specified | 50 - 100 µM | Not specified | 32.25 µM |
| MCF-7 (Breast Adenocarcinoma) | Not specified | 50 - 100 µM | Not specified | >100 µM |
Note: It is crucial to perform a preliminary experiment to determine the optimal conditions for your specific cell line and experimental setup.
Protocol 1: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase to an insoluble purple formazan (B1609692) product.[11] The amount of formazan produced is proportional to the number of viable cells.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of 6-MP in complete medium. Remove the old medium from the wells and add 100 µL of the 6-MP dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking for 15 minutes.[8]
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.[8][11]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[10] The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells.[10]
-
Cell Seeding and Drug Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.[10]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature before use.
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10] b. Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure the luminescence using a microplate reader.[10]
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence of the media-only control wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance/Luminescence of treated sample / Absorbance/Luminescence of vehicle control) x 100
-
-
Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of 6-MP that reduces cell viability by 50%. This can be calculated by plotting the percent viability against the log of the 6-MP concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in MTT assay | Contamination of medium; Phenol (B47542) red interference | Use fresh, sterile medium; Use phenol red-free medium for the assay |
| Incomplete formazan crystal dissolution | Insufficient mixing or solubilization time | Increase shaking time or gently pipette to mix; Ensure complete solubilization before reading |
| Low signal in CellTiter-Glo® assay | Low cell number; ATP degradation | Optimize seeding density; Ensure reagent and plate are at room temperature before mixing |
| High variability between replicates | Uneven cell seeding; Pipetting errors | Ensure a single-cell suspension before seeding; Use a multichannel pipette for consistency |
Conclusion
This application note provides a comprehensive guide for conducting in vitro cell viability assays with 6-mercaptopurine. The detailed protocols for the MTT and CellTiter-Glo® assays, along with the summary of cell-specific parameters and troubleshooting tips, offer a solid foundation for researchers investigating the cytotoxic effects of this important therapeutic agent. Adherence to these protocols will enable the generation of reliable and reproducible data for drug development and cancer research.
References
- 1. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 2. scialert.net [scialert.net]
- 3. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 6. or.niscpr.res.in [or.niscpr.res.in]
- 7. 6-Mercaptopurine: cytotoxicity and biochemical pharmacology in human malignant T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 6-Mercaptopurine and its Metabolites by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Mercaptopurine (B1684380) (6-MP) is a cornerstone antimetabolite drug used in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel disease.[1][2][3] As a prodrug, 6-MP undergoes extensive intracellular metabolism to form active 6-thioguanine (B1684491) nucleotides (6-TGNs) and methylated metabolites, primarily 6-methylmercaptopurine (B131649) (6-MMP).[4][5] The therapeutic efficacy of 6-MP is attributed to the accumulation of 6-TGNs in target cells, while elevated levels of 6-MMP are associated with hepatotoxicity.[6] Due to significant inter-individual variability in drug metabolism, therapeutic drug monitoring (TDM) of 6-MP metabolites is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity.[4][5] This application note provides a detailed protocol for the simultaneous quantification of 6-MP and its key metabolites in red blood cells (RBCs) using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
Metabolic Pathway of 6-Mercaptopurine
6-MP is converted to its active and inactive metabolites through competing enzymatic pathways. The primary active metabolites are the 6-thioguanine nucleotides (6-TGNs). A major catabolic pathway involves methylation by thiopurine methyltransferase (TPMT) to form 6-methylmercaptopurine (6-MMP).[4]
Experimental Protocols
This section details the necessary apparatus, reagents, and step-by-step procedures for sample preparation and HPLC analysis.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[1][7]
-
Reversed-phase C18 column (e.g., Purospher RP-18e, 150 x 4.6 mm or Sunfire™ C18, 250 x 4.6 mm, 5 µm).[1][4]
-
Vortex mixer.
-
Micropipettes and sterile tips.
-
Autosampler vials.
Reagents and Solutions
-
Dithiothreitol (B142953) (DTT).[7][8]
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄).[4]
-
6-MP, 6-Thioguanine (6-TG), and 6-MMP reference standards.
-
Ultrapure water.
-
Saline solution (0.9%).[4]
Sample Preparation: Red Blood Cells (RBCs)
The following protocol is adapted from established methods for extracting 6-MP metabolites from RBCs for analysis.[4][7][8] The procedure involves cell lysis, protein precipitation, and acid hydrolysis to convert nucleotide metabolites to their corresponding bases for detection.
Protocol Steps:
-
Blood Collection: Collect whole blood in heparinized tubes.[4]
-
RBC Separation: Centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to separate plasma from RBCs.[4]
-
Washing: Aspirate the plasma and buffy coat. Wash the packed RBCs twice with 2 mL of 0.9% saline, centrifuging after each wash.[4]
-
Lysis and Reduction: To a specific quantity of RBCs (e.g., 8 x 10⁸ cells), add a solution containing dithiothreitol (DTT).[7][8] DTT is used to reduce disulfide bonds and ensure the stability of the thiopurine metabolites.
-
Protein Precipitation: Add 50 µL of 70% perchloric acid to deproteinize the sample.[7][8] Vortex thoroughly.
-
Centrifugation: Centrifuge at 13,000 g for 10 minutes to pellet the precipitated proteins.[7][8]
-
Hydrolysis: Transfer the clear supernatant to a new tube. Hydrolyze the sample by heating at 100°C for 45 to 60 minutes.[4][7][8] This step converts the 6-thioguanine nucleotides (6-TGNs) to the free base 6-thioguanine (6-TG) and 6-MMP nucleotides to a derivative for easier detection.[2]
-
Final Preparation: After cooling to room temperature, the sample is ready for injection into the HPLC system.[7][8]
HPLC Chromatographic Conditions
Multiple HPLC methods have been successfully employed. The conditions can be adapted based on available equipment and specific analytical needs. Below are two example methods.
Method 1: Isocratic Elution [7][8]
-
Column: Radialpack Resolve C18
-
Mobile Phase: Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[7][8]
-
Flow Rate: Not specified, typically 0.8-1.0 mL/min.
-
Detection (UV):
Method 2: Gradient Elution [4][5]
-
Column: Purospher RP18-e, 150 × 4.6 mm
-
Gradient Program:
-
Detection (UV):
Data Presentation: Method Performance
The following tables summarize the quantitative performance characteristics of various published HPLC methods for 6-MP and its metabolites.
Table 1: Retention Times and Detection Wavelengths
| Analyte | Retention Time (min) - Method 1[7][8] | Retention Time (min) - Method 2[4] | UV Wavelength (nm)[4][7][8] |
|---|---|---|---|
| 6-Thioguanine (from 6-TGN) | 5.3 | 6.4 | 342 |
| 6-Mercaptopurine (6-MP) | 6.0 | N/A | 322 |
| 6-Methylmercaptopurine (6-MMP) | 10.2 | 10.7 | 303-304 |
Table 2: Method Validation and Quantitative Data
| Parameter | 6-TG (from 6-TGN) | 6-MP | 6-MMP | Source |
|---|---|---|---|---|
| Linearity (r²) | > 0.998 | > 0.998 | > 0.998 | [7][8] |
| Linearity Range (ng/mL) | N/A | 2.0 - 200.0 | 20 - 2000 | [1] |
| Analytical Recovery (%) | 73.2 | 119.1 | 97.4 | [7][8] |
| Lowest Detectable Conc. (pmol/8x10⁸ RBCs) | 3 | 3 | 25 | [7][8] |
| Limit of Quantification (pmol/8x10⁸ RBCs) | 8 | 10 | 70 | [7][8] |
| Intra-assay Variation (%) | < 9.6 | 9.6 | < 9.6 | [7][8] |
| Inter-assay Variation (%) | < 14.3 | 14.3 | < 14.3 |[7][8] |
Note: The values presented are derived from different studies and matrices (RBCs and plasma) and should be used for comparative purposes. Each laboratory should perform its own method validation.
Conclusion
The HPLC-UV method described provides a robust and reliable approach for the simultaneous quantification of 6-mercaptopurine and its critical metabolites, 6-TGNs and 6-MMP, in patient red blood cells. The sample preparation involves a straightforward protein precipitation and hydrolysis step, and the chromatographic conditions can be adapted to standard laboratory equipment. By enabling the accurate measurement of these metabolites, this application supports therapeutic drug monitoring, which is essential for personalizing 6-MP therapy to enhance clinical outcomes and improve patient safety.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. scielo.br [scielo.br]
- 3. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of 6-Mercaptopurine
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-mercaptopurine (B1684380) (6-MP) is a purine (B94841) analog used as an antimetabolite in the treatment of various conditions, including acute lymphoblastic leukemia (ALL), Crohn's disease, and ulcerative colitis.[1] As a prodrug, 6-MP undergoes extensive intracellular metabolism to form active and inactive metabolites. The therapeutic efficacy and toxicity of 6-MP are highly variable among individuals due to genetic polymorphisms in key metabolizing enzymes.[2] Therapeutic Drug Monitoring (TDM) of 6-MP metabolites, in conjunction with pharmacogenetic testing, is a critical tool to optimize dosing, enhance efficacy, and minimize adverse drug reactions.
These application notes provide a comprehensive overview of the principles and protocols for TDM of 6-MP, focusing on the measurement of its key metabolites: 6-thioguanine (B1684491) nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) (6-MMP).
Metabolic Pathway of 6-Mercaptopurine
6-mercaptopurine is metabolized through a complex pathway involving several enzymes. A simplified representation of this pathway is illustrated below. Genetic variations in enzymes like Thiopurine S-methyltransferase (TPMT) and Nucleoside diphosphate-linked moiety X-type motif 15 (NUDT15) can significantly alter the metabolic fate of 6-MP, leading to varied therapeutic and toxic outcomes.
A simplified diagram of the 6-mercaptopurine metabolic pathway.
Pharmacogenetic Considerations
Prior to initiating 6-MP therapy, it is highly recommended to perform pharmacogenetic testing for TPMT and NUDT15 to identify patients at risk for increased toxicity.[3][4]
Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP to 6-methylmercaptopurine. Approximately 1 in 300 individuals have deficient TPMT activity, leading to a higher accumulation of active 6-TGNs and an increased risk of severe myelosuppression.[5] Heterozygous individuals, occurring in about 10% of the population, have intermediate enzyme activity and may also require dose adjustments.[5]
Nudix Hydrolase 15 (NUDT15): Variants in the NUDT15 gene are also associated with thiopurine-induced leukopenia, particularly in individuals of East Asian descent.[3]
Therapeutic Drug Monitoring Parameters
The primary analytes for TDM of 6-MP are its intracellular metabolites measured in red blood cells (RBCs).
| Parameter | Description | Therapeutic Target | Toxic Threshold |
| 6-Thioguanine Nucleotides (6-TGNs) | Active metabolites responsible for the immunosuppressive and cytotoxic effects of 6-MP. | 230–450 pmol/8 x 10⁸ RBCs[6][7] | > 450 pmol/8 x 10⁸ RBCs (associated with myelotoxicity)[6] |
| 6-Methylmercaptopurine (6-MMP) | Inactive metabolite. Elevated levels are associated with hepatotoxicity. | < 5700 pmol/8 x 10⁸ RBCs[8][9] | > 5700 pmol/8 x 10⁸ RBCs (associated with hepatotoxicity)[8][9] |
Monitoring and Dosing Guidelines
Routine monitoring and interpretation of metabolite levels are crucial for optimizing 6-MP therapy.
Blood Monitoring Frequency
| Time Point | Recommended Tests |
| Baseline | Complete Blood Count (CBC), Liver Function Tests (LFTs)[9] |
| Weeks 2, 4, 8, and 12 | CBC, LFTs[9] |
| Thereafter | CBC, LFTs every 3 months[9] |
Interpretation of Metabolite Levels and Recommended Actions
| 6-TGN Level | 6-MMP Level | Interpretation | Recommended Action |
| Low | Low | Non-adherence or underdosing. | Check adherence, consider dose increase.[7] |
| Therapeutic | Normal | Adequate dosing. | Continue current dose; if symptoms persist, consider alternative therapies. |
| High | Normal | Risk of myelosuppression. | Consider dose reduction. |
| Low | High | Preferential shunting to 6-MMP. | Consider combination therapy with allopurinol (B61711) and a reduced 6-MP dose.[7][9] |
| High | High | Overdosing or altered metabolism. | Reduce 6-MP dose. |
A general workflow for therapeutic drug monitoring of 6-mercaptopurine is presented below.
A general workflow for 6-mercaptopurine therapeutic drug monitoring.
Experimental Protocols
Measurement of 6-TGN and 6-MMP in Red Blood Cells
While specific, detailed protocols can vary between laboratories, the general methodology for quantifying 6-TGN and 6-MMP in RBCs involves the following key steps. The most common analytical techniques are high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
1. Sample Collection and Preparation:
-
Collect whole blood in a heparinized tube.
-
Isolate red blood cells (RBCs) by centrifugation and removal of plasma and buffy coat.
-
Wash the RBCs with saline solution.
-
Lyse the RBCs to release intracellular contents.
-
Perform protein precipitation, typically with perchloric acid.[10]
2. Hydrolysis of Thiopurine Nucleotides:
-
The active metabolites exist as nucleotides (mono-, di-, and triphosphates).
-
Acid hydrolysis is performed by heating the sample to convert the various 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides to their respective bases, 6-thioguanine and 6-methylmercaptopurine, for easier quantification.[10]
3. Chromatographic Separation and Detection (LC-MS/MS):
-
Mobile Phase: A gradient of aqueous and organic solvents is used to separate the analytes.
-
Stationary Phase: A C18 reverse-phase column is commonly employed.
-
Detection: Tandem mass spectrometry is used for sensitive and specific detection and quantification of 6-thioguanine and 6-methylmercaptopurine.
4. Data Analysis:
-
A standard curve is generated using known concentrations of 6-thioguanine and 6-methylmercaptopurine.
-
The concentrations of the analytes in the patient samples are determined by comparing their peak areas to the standard curve.
-
Results are typically reported as pmol per 8 x 10⁸ RBCs.
Conclusion
Therapeutic drug monitoring of 6-mercaptopurine is a valuable strategy to personalize therapy, thereby maximizing therapeutic benefit while minimizing the risk of adverse events. The integration of pharmacogenetic testing with the monitoring of 6-TGN and 6-MMP levels allows for a more precise and evidence-based approach to dosing in diverse patient populations. These guidelines and protocols provide a framework for researchers and clinicians to implement effective TDM strategies for 6-mercaptopurine.
References
- 1. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bcbst.com [bcbst.com]
- 3. blueshieldca.com [blueshieldca.com]
- 4. fepblue.org [fepblue.org]
- 5. A practical guide to thiopurine prescribing and monitoring in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utility of measuring 6-methylmercaptopurine and 6-thioguanine nucleotide levels in managing inflammatory bowel disease patients treated with 6-mercaptopurine in a clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. ClinPGx [clinpgx.org]
- 9. mail.bspghan.org.uk [mail.bspghan.org.uk]
- 10. Quantification of Thiopurine Nucleotides in Erythrocytes and Clinical Application to Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a 6-Mercaptopurine (6-MP) Resistant Leukemia Cell Line In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug resistance is a primary obstacle in the successful treatment of leukemia. The purine (B94841) analog 6-mercaptopurine (B1684380) (6-MP) is a cornerstone of maintenance therapy for acute lymphoblastic leukemia (ALL).[1][2] Understanding the mechanisms by which leukemia cells develop resistance to 6-MP is crucial for the development of novel therapeutic strategies to overcome this challenge. This document provides a comprehensive guide for establishing a 6-MP resistant leukemia cell line in vitro. The protocols outlined herein describe a stepwise method for inducing and selecting for 6-MP resistance, along with procedures for verifying the resistant phenotype. Furthermore, we present key molecular pathways implicated in 6-MP resistance to provide a deeper understanding of the underlying biological processes.
Introduction
Acquired resistance to chemotherapeutic agents such as 6-mercaptopurine is a significant factor in treatment failure for leukemia.[3] The development of in vitro models of drug resistance is an invaluable tool for studying the molecular mechanisms that drive this phenomenon.[4][5] These models allow for the investigation of genetic and non-genetic alterations that confer resistance, the screening of novel compounds to overcome resistance, and the identification of biomarkers that may predict clinical outcomes.[6][7]
The most common method for generating drug-resistant cancer cell lines in the laboratory is through continuous or intermittent exposure to escalating concentrations of the drug.[6][7][8] This process mimics the selective pressure that cancer cells face during prolonged chemotherapy, leading to the survival and proliferation of a resistant cell population. This protocol will detail a stepwise approach to developing a 6-MP resistant leukemia cell line.
Key Mechanisms of 6-MP Resistance
Several mechanisms contribute to 6-MP resistance in leukemia cells. One of the most well-documented is the upregulation of the cytosolic 5'-nucleotidase II (NT5C2) enzyme.[1][2] Activating mutations in the NT5C2 gene can enhance the dephosphorylation of 6-MP's active metabolites, rendering the drug ineffective.[1][2][9] Additionally, increased drug efflux, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), can reduce the intracellular concentration of 6-MP and its active metabolites.[3]
Signaling Pathway for NT5C2-Mediated 6-MP Resistance
Caption: NT5C2-mediated 6-MP resistance pathway.
Experimental Protocols
This section provides detailed protocols for establishing and characterizing a 6-MP resistant leukemia cell line.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of 6-MP in the Parental Cell Line
Objective: To determine the initial sensitivity of the parental leukemia cell line to 6-MP. This is a critical first step to establish a baseline and to determine the starting concentration for resistance induction.[4]
Materials:
-
Parental leukemia cell line (e.g., K562, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
6-Mercaptopurine (6-MP) stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[4] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare a serial dilution of 6-MP in complete medium. The concentration range should be broad enough to capture the full dose-response curve.
-
Remove the existing medium and add 100 µL of the 6-MP dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add 10 µL of CCK-8 reagent to each well and incubate for 2 hours).[4]
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Stepwise Selection for 6-MP Resistance
Objective: To gradually select for a population of leukemia cells that can survive and proliferate in the presence of increasing concentrations of 6-MP.[6]
Materials:
-
Parental leukemia cell line
-
Complete cell culture medium
-
6-MP stock solution
-
Cell culture flasks (T25 or T75)
-
Centrifuge
Procedure:
-
Initial Exposure: Start by culturing the parental cells in a medium containing 6-MP at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.[5]
-
Monitoring and Maintenance: Monitor the cells for growth and viability. Initially, a significant portion of the cells may die. When the surviving cells resume proliferation and reach approximately 80% confluency, subculture them.[10] The medium should be changed every 2-3 days with fresh medium containing the same concentration of 6-MP.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the current 6-MP concentration, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat the process of monitoring, maintenance, and dose escalation. This process can take several months to achieve a high level of resistance.[11]
-
Cryopreservation: It is advisable to cryopreserve cells at different stages of the selection process.[10]
Experimental Workflow for Establishing a 6-MP Resistant Cell Line
Caption: Workflow for generating a 6-MP resistant leukemia cell line.
Protocol 3: Verification and Characterization of the Resistant Phenotype
Objective: To confirm the establishment of a stable 6-MP resistant cell line and to quantify the degree of resistance.
Materials:
-
Putative 6-MP resistant cell line
-
Parental leukemia cell line
-
Complete cell culture medium (with and without 6-MP)
-
Materials for IC50 determination (from Protocol 1)
Procedure:
-
Stability Test: Culture the putative resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) to ensure the resistance phenotype is stable and not transient.[4][5]
-
IC50 Determination of Resistant Line: After the drug-free period, determine the IC50 of the resistant cell line using the same procedure as in Protocol 1.
-
Resistance Index (RI) Calculation: Calculate the Resistance Index (RI) to quantify the degree of resistance: RI = (IC50 of resistant cell line) / (IC50 of parental cell line) A significant increase in the RI (typically >3-10 fold) confirms the establishment of a resistant cell line.[6][11]
-
Further Characterization (Optional):
-
Cross-resistance: Test the sensitivity of the resistant line to other chemotherapeutic agents to determine if a multi-drug resistance (MDR) phenotype has developed.
-
Molecular Analysis: Investigate the underlying molecular mechanisms of resistance by performing analyses such as gene expression profiling (e.g., for NT5C2 or ABCB1), Western blotting (for P-gp), or DNA sequencing (for mutations in NT5C2).
-
Data Presentation
The following tables provide examples of how to structure quantitative data for easy comparison.
Table 1: 6-MP IC50 Values in Parental and Resistant Leukemia Cell Lines
| Cell Line | 6-MP IC50 (µM) | Resistance Index (RI) |
| Parental K562 | 1.5 ± 0.2 | 1.0 |
| 6-MP Resistant K562 | 52.8 ± 4.5 | 35.2 |
Table 2: Example of a Stepwise 6-MP Dose Escalation Schedule
| Cycle | Duration (weeks) | 6-MP Concentration (µM) | Observations |
| 1 | 2-3 | 0.3 (IC20) | Initial cell death, followed by recovery of a subpopulation. |
| 2 | 2-3 | 0.6 | Stable growth observed. |
| 3 | 3-4 | 1.2 | Slower initial growth, followed by adaptation. |
| 4 | 3-4 | 2.5 | Consistent proliferation. |
| 5 | 4 | 5.0 | Cells appear morphologically normal and are proliferating well. |
| ... | ... | ... | ... |
| n | 4 | 50.0 | High level of resistance achieved. |
Conclusion
The protocols and information provided in this document offer a comprehensive framework for the successful establishment and characterization of a 6-mercaptopurine resistant leukemia cell line in vitro. These cell lines are indispensable tools for advancing our understanding of drug resistance mechanisms and for the preclinical evaluation of novel therapeutic strategies aimed at overcoming this significant clinical challenge. Careful and consistent application of these methods will yield reliable and reproducible in vitro models for leukemia research and drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological inhibition of NT5C2 reverses genetic and non-genetic drivers of 6-MP resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Up-regulation of P-glycoprotein confers acquired resistance to 6-mercaptopurine in human chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Mercaptopurine (6-MP) Treatment in Mouse Models of Inflammatory Bowel Disease (IBD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Mercaptopurine (6-MP) is a well-established immunosuppressive drug used in the treatment of human Inflammatory Bowel Disease (IBD), including Crohn's disease and ulcerative colitis.[1] As a purine (B94841) analog, its therapeutic effects are mediated by its conversion to active metabolites, primarily 6-thioguanine (B1684491) nucleotides (6-TGNs), which interfere with nucleic acid metabolism.[1] This leads to the suppression of immune cell proliferation and function. A key mechanism of action involves the inhibition of the small GTPase Rac1, which plays a crucial role in T-cell activation, as well as in the function of macrophages and gut epithelial cells.[2][3] By suppressing Rac1, 6-MP can induce apoptosis in activated T-cells and reduce pro-inflammatory signaling.[4][5]
Mouse models of IBD are indispensable tools for preclinical evaluation of potential therapeutics. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model is widely used due to its simplicity and its ability to cause reproducible acute or chronic colonic inflammation that resembles human ulcerative colitis.[6] This document provides a detailed experimental protocol for the administration of 6-MP in the DSS-induced colitis mouse model, along with methods for assessing its efficacy.
Signaling Pathway of 6-Mercaptopurine
The primary immunosuppressive mechanism of 6-MP involves its metabolic conversion and subsequent inhibition of key cellular processes in immune cells.
Caption: Metabolic activation of 6-MP and its inhibitory effect on the Rac1 signaling pathway in T-cells.
Experimental Protocols
This section details the materials and methods for inducing colitis in mice and evaluating the therapeutic efficacy of 6-MP.
DSS-Induced Colitis Model
A widely used method for inducing acute colitis is the administration of DSS in the drinking water of mice.[6]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
-
Sterile drinking water
-
Animal balance
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2.5% to 3.5% (w/v) DSS solution in sterile drinking water. A fresh solution should be prepared every 2-3 days.[7][8]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[6]
-
A control group should receive regular sterile drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
Preparation and Administration of 6-Mercaptopurine
Materials:
-
6-Mercaptopurine (6-MP) powder
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
Procedure:
-
Prepare a stock suspension of 6-MP in the chosen vehicle. For example, to achieve a dose of 1 mg/kg in a 20g mouse with a gavage volume of 0.2 mL, a 0.1 mg/mL suspension is required.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Administer the 6-MP suspension or vehicle control to the mice via oral gavage once daily.[9] Treatment can be started concurrently with DSS administration or in a therapeutic regimen after the onset of clinical signs.
-
The volume of administration should be adjusted based on the daily body weight of each mouse (typically 10 mL/kg).
Assessment of Colitis Severity
a. Disease Activity Index (DAI)
The DAI is a composite score used to quantify the clinical signs of colitis.[4] Daily monitoring is recommended.
DAI Scoring System:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed pellets | No blood |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stool | Occult blood positive |
| 3 | 10-20 | ||
| 4 | >20 | Diarrhea | Gross rectal bleeding |
Note: The final DAI score is the sum of the scores for weight loss, stool consistency, and rectal bleeding.
b. Macroscopic Evaluation
At the end of the experiment, mice are euthanized, and the colon is excised for macroscopic assessment.
-
Measure the entire length of the colon from the cecum to the anus. Colonic shortening is a marker of inflammation.[7]
-
Observe and score for signs of inflammation, such as edema, hyperemia, and ulceration.
c. Histological Analysis
-
A distal segment of the colon should be fixed in 10% neutral buffered formalin.
-
The fixed tissue is then embedded in paraffin, sectioned (4-5 µm), and stained with Hematoxylin and Eosin (H&E).
-
A pathologist, blinded to the treatment groups, should score the sections based on the severity of inflammation and tissue damage.
Histological Scoring System:
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost |
d. Cytokine Analysis by ELISA
Pro-inflammatory cytokine levels in colon tissue homogenates can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure:
-
Excise a portion of the colon and snap-freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the total protein concentration of the supernatant.
-
Use commercially available ELISA kits to quantify the levels of cytokines such as TNF-α and IL-6, following the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein content of the sample.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating 6-MP in a DSS-induced colitis model.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Mercaptopurine reduces macrophage activation and gut epithelium proliferation through inhibition of GTPase Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rac Attack: Modulation of the Small GTPase Rac in Inflammatory Bowel Disease and Thiopurine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rac1/pSTAT3 expression: A pharmacodynamic marker panel as a first step toward optimization of thiopurine therapy in inflammatory bowel disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Inflammatory responses of C57BL/6NKorl mice to dextran sulfate sodium-induced colitis: comparison between three C57BL/6 N sub-strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of drugs used in the treatment of IBD and combinations thereof in acute DSS-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 6-Thioguanine Nucleotide (6-TGN) Levels in Red Blood Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic drug monitoring (TDM) of 6-thioguanine (B1684491) nucleotide (6-TGN) levels in red blood cells (RBCs) is a critical tool for optimizing thiopurine therapy in various diseases, including inflammatory bowel disease (IBD) and acute lymphoblastic leukemia (ALL). Thiopurine drugs, such as azathioprine (B366305), 6-mercaptopurine (B1684380), and 6-thioguanine, are prodrugs that are metabolized to the active 6-TGNs. Monitoring the intracellular concentration of these active metabolites helps in individualizing drug dosage to maximize therapeutic efficacy while minimizing the risk of adverse effects like myelosuppression and hepatotoxicity.[1][2][3] These application notes provide detailed protocols for the quantification of 6-TGN in erythrocytes using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with relevant clinical data and visualizations to guide researchers and clinicians.
Clinical Significance of 6-TGN Levels
The concentration of 6-TGN in RBCs correlates with both the therapeutic and toxic effects of thiopurine drugs.[4] Establishing a therapeutic window for 6-TGN levels allows for dose adjustments to achieve optimal clinical outcomes.
Thiopurine Metabolism and Mechanism of Action
Thiopurine drugs undergo a complex metabolic pathway to form active 6-TGNs and other metabolites. The simplified metabolic pathway is illustrated below. 6-TGNs exert their cytotoxic and immunosuppressive effects by incorporating into the DNA and RNA of replicating cells, primarily leukocytes, leading to the inhibition of lymphocyte proliferation.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data related to 6-TGN measurement for clinical interpretation and assay performance.
Table 1: Clinical Reference Ranges for 6-TGN in Red Blood Cells
| Parameter | 6-TGN Concentration (pmol/8 x 10⁸ RBCs) | Clinical Implication | Citation |
| Therapeutic Range | 235 - 450 | Associated with higher rates of clinical remission in IBD. | [5][6][7][8][9] |
| Subtherapeutic Level | < 235 | May indicate non-compliance, underdosing, or preferential metabolism. | [5][8] |
| Supratherapeutic/Toxic Level | > 450 | Increased risk of myelotoxicity (leukopenia). | [3][10][11] |
Table 2: Performance Characteristics of Analytical Methods for 6-TGN Quantification
| Method | Analyte | Linearity (r²) | Limit of Quantification (LOQ) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Citation |
| HPLC-UV | 6-TG | > 0.998 | 8 pmol/8 x 10⁸ erythrocytes | < 9.6% | < 14.3% | [12][13] |
| LC-MS/MS | 6-TG | > 0.999 | 30 pmol/0.2 mL whole blood | < 7.5% | < 7.5% | [14] |
| LC-MS/MS | 6-TG | 0.997 | 54 ng/mL | 5.7% - 8.1% | Not Reported | [15] |
| LC-MS/MS | 6-TG | > 0.99 | 9.9 ng/mL | < 20% | < 20% | [16] |
| LC-MS/MS | 6-TG | Not Reported | 0.2 µmol/L (~50 pmol/8 x 10⁸ RBC) | < 3.0% | < 3.0% | [17][18] |
Experimental Protocols
The following sections provide detailed methodologies for the quantification of 6-TGN levels in red blood cells.
General Workflow for 6-TGN Measurement
The overall process for measuring 6-TGN involves several key steps, from sample collection to final quantification.
Protocol 1: Quantification of 6-TGN by HPLC-UV
This protocol is based on the principles of acid hydrolysis to convert 6-TGNs to 6-thioguanine (6-TG), followed by separation and detection using reverse-phase HPLC with UV detection.[12][13][19]
1. Materials and Reagents:
-
Whole blood collected in EDTA or heparin tubes.
-
Saline solution (0.9% NaCl).
-
Perchloric acid (70%).
-
Dithiothreitol (DTT).
-
6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP) standards.
-
HPLC-grade methanol (B129727) and water.
-
Triethylamine.
-
HPLC system with a C18 reverse-phase column and UV detector.
2. Sample Preparation:
-
Collect at least 0.5 mL of whole blood.[20]
-
Centrifuge the blood sample at 1000 x g for 10 minutes at room temperature to separate plasma and erythrocytes.[15]
-
Aspirate and discard the plasma and buffy coat.
-
Wash the packed RBCs twice with 2 mL of 0.9% saline solution, centrifuging after each wash.[21]
-
After the final wash, lyse the packed RBCs by adding a suitable lysis buffer or by freeze-thawing.
-
Count the number of RBCs in an aliquot of the washed packed cells to normalize the final 6-TGN concentration.
3. Hydrolysis and Deproteinization:
-
To a specific volume of RBC lysate (e.g., equivalent to 8 x 10⁸ cells), add DTT solution to prevent the oxidation of thiopurines.[12][21]
-
Add cold perchloric acid (e.g., to a final concentration of 0.7 M) to precipitate proteins.[21]
-
Vortex the mixture and centrifuge at high speed (e.g., 13,000 x g) to pellet the precipitated proteins.[12]
-
Transfer the supernatant to a new tube.
-
Hydrolyze the 6-TGNs in the supernatant by heating at 100°C for 45-60 minutes.[12][21] This step converts the various 6-thioguanine nucleotides to the single base, 6-thioguanine.
-
Cool the sample on ice.
4. HPLC Analysis:
-
Inject a defined volume of the hydrolyzed supernatant directly into the HPLC system.
-
Perform chromatographic separation on a C18 column using an isocratic mobile phase, for example, methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[12]
-
Monitor the eluent using a UV detector at a wavelength of 342 nm for 6-TG.[12]
-
Quantify the 6-TG concentration by comparing the peak area to a standard curve prepared from known concentrations of 6-TG.
5. Data Analysis and Reporting:
-
Calculate the concentration of 6-TG in the sample based on the calibration curve.
-
Normalize the result to the number of red blood cells, typically expressed as pmol/8 x 10⁸ RBCs.
Protocol 2: Quantification of 6-TGN by LC-MS/MS
This method offers higher sensitivity and specificity compared to HPLC-UV and is becoming the standard for 6-TGN monitoring.[14][15][22][23]
1. Materials and Reagents:
-
All materials listed in Protocol 1.
-
Stable isotope-labeled internal standards (e.g., ¹³C₂,¹⁵N-6-TG).[14]
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Formic acid and ammonium (B1175870) acetate (B1210297) for mobile phase preparation.
2. Sample Preparation, Hydrolysis, and Deproteinization:
-
Follow steps 1-3 from the HPLC-UV protocol for sample preparation, hydrolysis, and deproteinization.
-
Prior to hydrolysis, spike the samples with an internal standard solution to correct for matrix effects and variations in sample processing.[14]
3. LC-MS/MS Analysis:
-
Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of, for example, water with formic acid and acetonitrile (B52724) with formic acid.[16][23]
-
Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for 6-TG and the internal standard. For example, m/z 168.08 > 151.02 for 6-TG.[16]
4. Data Analysis and Reporting:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of 6-TG in the sample from a calibration curve constructed using the same analyte-to-internal standard ratios.
-
Normalize the final concentration to the number of RBCs and report as pmol/8 x 10⁸ RBCs.
Logical Relationships and Clinical Decision Making
The measurement of 6-TGN levels is integral to a personalized medicine approach for thiopurine therapy. The following diagram illustrates the logical relationship between 6-TGN levels and clinical actions.
Conclusion
The quantification of 6-TGN levels in red blood cells is an invaluable tool for the therapeutic management of patients undergoing thiopurine therapy. The protocols and data presented in these application notes provide a comprehensive guide for researchers and clinicians to implement and interpret 6-TGN monitoring. The use of robust and validated analytical methods, such as HPLC and LC-MS/MS, is essential for obtaining accurate and reliable results to guide personalized dosing strategies, thereby improving therapeutic outcomes and patient safety.
References
- 1. Thiopurine Metabolites in Red Blood Cells | Test Fact Sheet [arupconsult.com]
- 2. 6-Thioguanine | Rupa Health [rupahealth.com]
- 3. Thiopurine methyltransferase and 6-thioguanine nucleotide measurement: early experience of use in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-TGN and me-MP [anx.no]
- 5. Therapeutic drug monitoring of thiopurine metabolites in adult thiopurine tolerant IBD patients on maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Thioguanine nucleotides (TGN) | Synnovis [synnovis.co.uk]
- 9. Association between 6-thioguanine nucleotide levels and preventing production of antibodies to infliximab in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of red blood cell 6-thioguanine nucleotide is beneficial in azathioprine maintenance therapy of Chinese Crohn's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurements of 6-thioguanine nucleotide levels with TPMT and NUDT15 genotyping in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Thiopurine Nucleotides in Erythrocytes and Clinical Application to Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 19. [PDF] Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. | Semantic Scholar [semanticscholar.org]
- 20. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. LC-MS/MS Analysis of Erythrocyte Thiopurine Nucleotides and Their Association With Genetic Variants in Patients With Neuromyelitis Optica Spectrum Disorders Taking Azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 6-Mercaptopurine Resistance Mechanisms Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (B1684380) (6-MP) is a cornerstone chemotherapy for acute lymphoblastic leukemia (ALL) and is also utilized as an immunosuppressant.[1] The efficacy of 6-MP is dependent on its intracellular conversion to active cytotoxic thioguanine nucleotides (TGNs), a process initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1).[1] These active metabolites exert their cytotoxic effects by interfering with de novo purine (B94841) biosynthesis and by incorporating into DNA and RNA, ultimately triggering cell cycle arrest and apoptosis.[1] However, the development of resistance to 6-MP is a significant clinical challenge. Mechanisms of resistance are multifaceted and can include impaired drug activation, increased drug efflux, and alterations in downstream signaling pathways.
Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-based technologies, including CRISPR-knockout (CRISPRko), CRISPR-interference (CRISPRi), and CRISPR-activation (CRISPRa), have emerged as powerful tools for systematically interrogating the genetic basis of drug resistance. Genome-wide CRISPR screens enable the unbiased identification of genes whose loss or gain of function confers resistance to a specific therapeutic agent, providing novel insights into resistance mechanisms and identifying potential therapeutic targets to overcome resistance.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-based screens to identify and validate genes involved in 6-mercaptopurine resistance.
Signaling Pathways in 6-Mercaptopurine Metabolism and Resistance
The metabolic activation and cytotoxic action of 6-MP are intricate processes involving multiple enzymatic steps. Resistance can emerge from genetic or epigenetic alterations affecting these pathways.
References
Preparation of 6-Mercaptopurine (6-MP) Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Mercaptopurine (B1684380) (6-MP) is a purine (B94841) analogue widely utilized in cancer chemotherapy and as an immunosuppressant.[1][2] In cell culture applications, 6-MP serves as a critical tool for studying cellular processes such as DNA synthesis, cell cycle regulation, and apoptosis.[3][4] Its mechanism of action involves the inhibition of de novo purine synthesis and its incorporation into DNA and RNA, ultimately leading to cell cycle arrest and cell death.[3][5][6] Accurate and consistent preparation of 6-MP solutions is paramount for obtaining reliable and reproducible experimental results.
This document provides detailed application notes and protocols for the preparation of 6-mercaptopurine solutions for use in cell culture. It includes information on solubility, stability, and storage, as well as step-by-step instructions for preparing stock and working solutions.
Data Presentation
Table 1: Solubility of 6-Mercaptopurine
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~5 mg/mL to 100 mM | [7] |
| Dimethylformamide (DMF) | ~5 mg/mL | [7] |
| Ethanol | ~0.2 mg/mL | [7] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7] |
| Water | Insoluble | [6][8] |
| 1 N NaOH | Soluble to 100 mM |
Table 2: Recommended Storage and Stability
| Solution Type | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [7] |
| DMSO Stock Solution | -80°C | 1 year | [9] |
| DMSO Stock Solution | -20°C | 1 month | [9] |
| Aqueous Solution | 4°C | Not recommended for more than one day | [7] |
Experimental Protocols
Materials
-
6-Mercaptopurine (6-MP) powder (anhydrous or hydrate)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol 1: Preparation of a 100 mM 6-MP Stock Solution in DMSO
-
Calculate the required mass of 6-MP:
-
The molecular weight of 6-mercaptopurine (anhydrous) is 152.18 g/mol .
-
To prepare 1 mL of a 100 mM stock solution, you will need: 0.1 mol/L * 0.001 L * 152.18 g/mol = 0.015218 g = 15.22 mg.
-
-
Weighing 6-MP:
-
Accurately weigh 15.22 mg of 6-MP powder in a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the 6-MP powder.
-
Vortex the tube thoroughly until the 6-MP is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization and Aliquoting:
-
Sterilize the 100 mM 6-MP stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[9]
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Thaw the Stock Solution:
-
Thaw one aliquot of the 100 mM 6-MP stock solution at room temperature.
-
-
Dilution:
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentration.
-
Example for a 100 µM working solution:
-
Add 1 µL of the 100 mM stock solution to 999 µL of complete cell culture medium to make a 1 mL working solution.
-
Alternatively, for a larger volume, add 10 µL of the 100 mM stock solution to 9.99 mL of complete cell culture medium.
-
-
-
Mixing and Use:
-
Mix the working solution thoroughly by gentle pipetting or inverting the tube.
-
The working solution is now ready to be added to your cell cultures. It is recommended to prepare fresh working solutions for each experiment and not to store them for extended periods.[7]
-
Mandatory Visualization
Caption: Workflow for preparing 6-MP stock and working solutions.
Caption: Simplified metabolic activation and mechanism of action of 6-MP.
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 4. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying 6-Mercaptopurine Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the pharmacokinetic study of 6-mercaptopurine (B1684380) (6-MP), a critical drug in the treatment of acute lymphoblastic leukemia (ALL) and other autoimmune diseases.[1][2] The protocols outlined below are designed to guide researchers in conducting robust preclinical evaluations of 6-MP and its formulations.
Introduction to 6-Mercaptopurine (6-MP)
6-Mercaptopurine is a purine (B94841) antimetabolite that functions as a prodrug.[3] Its therapeutic efficacy and toxicity are dependent on its complex intracellular metabolism into active 6-thioguanine (B1684491) nucleotides (6-TGNs) and methylated metabolites.[4][5] The cytotoxic effects are primarily achieved through the incorporation of 6-TGNs into the DNA of leukocytes.[5] However, 6-MP exhibits poor bioavailability and significant interindividual variability in its pharmacokinetic profile, necessitating the use of animal models to optimize dosing strategies and develop novel drug delivery systems.[2][3][6]
Commonly Used Animal Models
Rodent models, particularly rats and mice, are the most frequently used species for studying 6-MP pharmacokinetics due to their well-characterized physiology, ease of handling, and cost-effectiveness.
-
Rats (Sprague-Dawley): This strain is often employed to investigate the oral bioavailability, tissue distribution, and metabolism of 6-MP.[2][6] They are a suitable model for studying the effects of different formulations on drug absorption and for examining the accumulation of metabolites in various organs.[2][6]
-
Mice (Various Strains): Mice are valuable for in vivo efficacy studies, particularly in xenograft models of ALL.[2] They are also used to study the metabolism and transport of 6-MP and its metabolites in intestinal tissues.[7] Genetically engineered mouse models, such as those with deficiencies in key metabolic enzymes like thiopurine S-methyltransferase (TPMT), are instrumental in pharmacogenomic studies.[8][9][10]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of 6-MP in different animal models and formulations.
Table 1: Pharmacokinetic Parameters of 6-MP in Sprague-Dawley Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (mg/L·h) | t1/2 (h) | Reference |
| 6-MP Control Suspension | 15.75 | Oral | 202.90 ± 94.29 | ~0.5 | 381.00 ± 71.20 | 1.50 ± 0.94 | [2] |
| 6-MP Nanomedicine | 15.75 | Oral | 478.05 ± 233.00 | 0.5 | 558.70 ± 110.80 | 1.57 ± 1.09 | [2] |
| 6-MP | 75 (mg/m²) | Oral | 158.1 ± 27.6 | 0.5 | 147.4 ± 24.3 | - | [11] |
| 6-MP with Methotrexate | 75 (mg/m²) | Oral | 328.4 ± 40.2 | - | 484.8 ± 63.4 | - | [11] |
Table 2: Metabolite Concentrations in Rat Tissues (Erythrocytes)
| Dose (mg/kg/day) | Treatment Duration | Metabolite | Concentration (pmol/8x10⁸ cells) | Reference |
| 12.5 | 12 days | 6-TGN | ~180 | [12] |
| 25 | 12 days | 6-TGN | 910.9 ± 53.1 | [12] |
| 25 | 12 days | 6-MPN | 286.8 ± 23.4 | [12] |
Signaling and Metabolic Pathways
The metabolism of 6-MP is a complex process involving competing anabolic and catabolic pathways that determine the balance between therapeutic efficacy and toxicity.
Caption: Metabolic pathway of 6-mercaptopurine.
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Rats
This protocol is adapted from studies investigating the oral bioavailability of 6-MP formulations in Sprague-Dawley rats.[2]
1. Animal Preparation:
- Use male/female Sprague-Dawley rats (weight range: 180-220g).
- Acclimatize animals for at least one week with free access to standard chow and water.
- Fast rats for 16-18 hours before drug administration, with continued access to water.[2]
2. Drug Administration:
- Prepare the 6-MP formulation (e.g., suspension in 0.5% carboxymethylcellulose sodium) at the desired concentration.
- Administer the formulation orally via gavage at a specific dose (e.g., 15.75 mg/kg).[2]
3. Sample Collection:
- Collect blood samples (~0.1 mL) from the retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[2]
- Collect samples into heparinized tubes.
- Centrifuge the blood samples immediately (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.
- Store plasma samples at -80°C until analysis.
4. Bioanalytical Method (HPLC-MS/MS):
- Sample Preparation: Precipitate plasma proteins using an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile) containing an internal standard. Centrifuge to remove the precipitate.
- Chromatography: Use a C18 column (e.g., 150 x 4.6 mm, 5 µm) for separation.[2]
- Mobile Phase: Employ a gradient elution with a suitable mobile phase (e.g., a mixture of methanol and ammonium (B1175870) acetate (B1210297) buffer).
- Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to quantify 6-MP and its metabolites.
Protocol 2: Intraperitoneal Administration and Metabolite Analysis in Rats
This protocol is based on studies examining the accumulation of 6-MP metabolites in tissues.[12]
1. Animal Preparation:
- Use Wistar rats (or other appropriate strain).
- Acclimatize as described in Protocol 1.
2. Drug Administration:
- Dissolve 6-MP in a suitable vehicle (e.g., 0.1 M NaOH, neutralized with HCl).
- Administer the drug via intraperitoneal (i.p.) injection daily for a specified period (e.g., 12 days) at doses such as 12.5 or 25 mg/kg.[12]
3. Sample Collection (Erythrocytes and Tissues):
- Collect blood samples into heparinized tubes.
- Separate erythrocytes by centrifugation and wash them with a balanced salt solution.[13]
- For tissue analysis, euthanize the animals at specified time points.
- Excise, weigh, and homogenize tissues (e.g., liver, kidney) in an appropriate buffer.[2]
- Store all samples at -80°C.
4. Metabolite Analysis (HPLC):
- Sample Preparation: Lyse erythrocytes or tissue homogenates and precipitate proteins (e.g., with perchloric acid).
- Derivatization (optional but common for thiopurines): Use a derivatizing agent to improve chromatographic separation and detection.
- Chromatography: Perform separation on a C18 column using a phosphate (B84403) buffer-based mobile phase.
- Detection: Use a UV detector at a specific wavelength (e.g., 325 nm) to quantify the metabolites.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of 6-mercaptopurine.
Caption: General workflow for a 6-MP pharmacokinetic study.
Conclusion
The selection of an appropriate animal model and a well-defined experimental protocol are crucial for obtaining reliable and translatable pharmacokinetic data for 6-mercaptopurine. The information and protocols provided herein serve as a foundational guide for researchers. It is essential to adapt these protocols based on specific research questions, the formulation being tested, and institutional animal care and use guidelines. Rigorous pharmacokinetic studies in relevant animal models will continue to be vital for improving the therapeutic efficacy and safety of 6-MP.
References
- 1. aminer.org [aminer.org]
- 2. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmascigroup.us [pharmascigroup.us]
- 5. Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Transport and metabolism of 6-thioguanine and 6-mercaptopurine in mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, dose adjustments, and 6-mercaptopurine/methotrexate drug interactions in two patients with thiopurine methyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of TPMT and ITPA variants in mercaptopurine disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism of 6-mercaptopurine in the erythrocytes, liver, and kidney of rats during multiple-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmascigroup.us [pharmascigroup.us]
Troubleshooting & Optimization
Technical Support Center: Investigating Acquired Resistance to 6-Mercaptopurine in Acute Lymphoblastic Leukemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to 6-mercaptopurine (B1684380) (6-MP) in acute lymphoblastic leukemia (ALL).
Frequently Asked Questions (FAQs)
General
Q1: What are the primary mechanisms of acquired resistance to 6-mercaptopurine in ALL?
Acquired resistance to 6-mercaptopurine (6-MP) in Acute Lymphoblastic Leukemia (ALL) is a multifaceted issue involving several key cellular mechanisms. These include:
-
Genetic Polymorphisms: Variants in genes such as TPMT, NUDT15, and ITPA can alter 6-MP metabolism, leading to increased toxicity and a need for dose reduction, which can contribute to the selection of resistant clones.[1][2]
-
Drug Efflux: The upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 4 (MRP4), actively pumps 6-MP and its active metabolites out of the leukemic cells, reducing intracellular drug concentrations.
-
Drug Influx: Reduced expression of transporters responsible for 6-MP uptake, such as the human equilibrative nucleoside transporter 1 (hENT1) and human concentrative nucleoside transporters (hCNTs), limits the entry of the drug into cancer cells.
-
Altered Drug Metabolism: Mutations in the NT5C2 gene, which encodes a 5'-nucleotidase, can lead to increased dephosphorylation and inactivation of the active metabolites of 6-MP.[3][4] Additionally, alterations in the activity of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), the enzyme that converts 6-MP to its active form, can also confer resistance.[3]
-
Defective DNA Mismatch Repair (MMR): The cytotoxic effects of 6-MP are mediated by the incorporation of its metabolites into DNA, which is recognized by the DNA mismatch repair (MMR) system, triggering apoptosis.[5][6][7] Deficiencies in MMR proteins, such as MSH6 and MSH2, can lead to a failure to recognize this damage, allowing cells to evade apoptosis.
Experimental Procedures
Q2: How can I develop a 6-mercaptopurine resistant ALL cell line?
The most common method for developing a 6-MP resistant ALL cell line is through stepwise dose escalation.[8][9] This involves chronically exposing the parental cell line to gradually increasing concentrations of 6-MP. The starting concentration is typically a low, sub-lethal dose (e.g., IC5-IC10), which is incrementally increased as the cells adapt and become resistant.[8] It is crucial to monitor cell viability and growth rates throughout the selection process. The process can take several months to achieve a stable, resistant phenotype.[8]
Q3: What are the key considerations when measuring 6-MP metabolites by HPLC?
Accurate quantification of 6-MP metabolites, such as 6-thioguanine (B1684491) nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) (6-MMP), by HPLC requires careful attention to sample preparation and analytical conditions. Common challenges include metabolite instability, variability in red blood cell counts, and the need for a standardized hydrolysis procedure.[10][11][12] Using a reducing agent like dithiothreitol (B142953) (DTT) during sample preparation is important to prevent the oxidation of thiopurine metabolites.[10][11]
Q4: What methods can be used to assess DNA mismatch repair function in ALL cells?
DNA mismatch repair (MMR) function can be assessed using several methods. A widely used technique is an in vitro MMR assay that utilizes cell extracts and a plasmid substrate containing a specific mismatch.[5][13][14] The ability of the cell extract to repair the mismatch is then quantified. Another approach is a live-cell assay that employs a reporter plasmid, such as one encoding for Green Fluorescent Protein (GFP), with a mismatch in the start codon.[6][7] Functional MMR will repair the mismatch, leading to GFP expression that can be measured by flow cytometry.[6][7]
Troubleshooting Guides
Developing 6-MP Resistant Cell Lines
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death with initial 6-MP concentration. | The starting dose of 6-MP is too high. | Determine the IC50 of the parental cell line and start the selection with a much lower concentration (e.g., IC5-IC10).[8] |
| Resistant phenotype is not stable. | The selection pressure was not maintained for a sufficient duration, or the resistant population is not clonal. | Continue culturing the cells in the presence of the final selection concentration of 6-MP for several passages. Consider single-cell cloning to isolate a homogeneously resistant population.[9] |
| Slow or no development of resistance. | The parental cell line may have intrinsic resistance mechanisms or a low mutation rate. The drug concentration increments are too large. | Try a different ALL cell line. Increase the drug concentration more gradually over a longer period.[8] |
Quantifying 6-MP Metabolites by HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or undetectable metabolite peaks. | Inefficient cell lysis and metabolite extraction. Metabolite degradation. Insufficient sample volume. | Ensure complete cell lysis. Add a reducing agent like DTT to the lysis buffer to prevent oxidation of thiopurines.[10][11] Use a sufficient number of cells for extraction. |
| Poor peak resolution. | Inappropriate mobile phase composition or gradient. Column degradation. | Optimize the mobile phase composition and gradient. Use a new or thoroughly cleaned HPLC column. |
| High variability between replicates. | Inconsistent sample handling and preparation. Inaccurate cell counting. | Standardize all sample preparation steps. Use a consistent and accurate method for cell counting before lysis.[11] |
Analyzing Gene Expression and Function
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant change in P-glycoprotein (P-gp) or MRP4 expression after developing resistance. | The resistance mechanism in your cell line may not be mediated by these efflux pumps. The antibody used for Western blotting is not specific or sensitive enough. | Investigate other resistance mechanisms (e.g., altered drug metabolism, MMR deficiency). Validate your antibody with a positive control cell line known to overexpress the transporter. Consider using a more sensitive method like LC-MS/MS for protein quantification.[15][16] |
| shRNA knockdown of a target gene (e.g., MSH6) does not increase 6-MP resistance. | The knockdown efficiency is insufficient. The targeted gene is not the primary driver of 6-MP sensitivity in your cell line. | Verify the knockdown efficiency by RT-qPCR and Western blotting.[17] Design and test multiple shRNAs targeting different regions of the gene.[18] Investigate other potential resistance mechanisms. |
| Difficulty in detecting NT5C2 mutations in relapsed ALL samples. | The mutation may be present in a subclonal population. The sequencing depth is insufficient. | Use a highly sensitive detection method such as allele-specific real-time PCR or deep sequencing to identify subclonal mutations.[1][19] |
Quantitative Data Summary
Table 1: Examples of Acquired 6-Mercaptopurine Resistance in ALL Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Primary Resistance Mechanism | Reference |
| Jurkat | ~2 | >50 | >25 | Increased NT5C2 activity | [20] |
| CUTLL1 | ~1 | ~10 | ~10 | Increased NT5C2 activity | [20] |
Table 2: Impact of NUDT15 Genotype on 6-Mercaptopurine Tolerance in Pediatric ALL
| NUDT15 Genotype | Tolerated 6-MP Dose (% of standard) | Reference |
| Wild-type (CC) | 100% | [21] |
| Heterozygous (CT) | ~50-60% | [2][21] |
| Homozygous (TT) | ~8-10% | [2][21] |
Experimental Protocols
Protocol 1: Development of a 6-Mercaptopurine Resistant ALL Cell Line
-
Determine the IC50 of the parental ALL cell line: Culture the cells in the presence of a range of 6-MP concentrations for 72 hours and measure cell viability using an MTT or similar assay.
-
Initiate drug selection: Culture the parental cells in media containing 6-MP at a concentration equal to the IC5-IC10.
-
Monitor cell growth: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, subculture them.
-
Stepwise dose escalation: Gradually increase the concentration of 6-MP in the culture medium. A common approach is to double the concentration with each step. Allow the cells to adapt and resume normal growth before the next increase.
-
Establish a stable resistant line: Continue this process until the cells are able to proliferate in a significantly higher concentration of 6-MP (e.g., 10-fold or higher than the parental IC50).
-
Characterize the resistant phenotype: Regularly assess the IC50 of the resistant cell line to confirm the stability of the resistant phenotype. The resistant cells should be maintained in culture medium containing the final selection concentration of 6-MP.
Protocol 2: DNA Mismatch Repair (MMR) Functional Assay (Live-Cell Reporter Assay)
-
Plasmid constructs: Obtain or create two plasmid constructs:
-
A reporter plasmid encoding a fluorescent protein (e.g., GFP) with a mismatch in the start codon (e.g., a G-G or T-G mismatch in the ATG codon).
-
A control homoduplex plasmid with the correct start codon.
-
-
Cell transfection: Transfect the ALL cell lines to be tested with both the heteroduplex and homoduplex plasmids in parallel.
-
Incubation: Allow the cells to incubate for 24-48 hours to allow for DNA repair and expression of the reporter protein.
-
Flow cytometry: Harvest the cells and analyze GFP expression using a flow cytometer.
-
Data analysis: Calculate the relative EGFP expression as the total fluorescence intensity of cells transfected with the heteroduplex construct divided by that of cells transfected with the homoduplex construct. MMR-proficient cells will have significantly higher EGFP expression from the heteroduplex plasmid compared to MMR-deficient cells.[6][7]
Signaling Pathways and Experimental Workflows
Caption: 6-MP metabolism and mechanisms of resistance.
Caption: Workflow for investigating 6-MP resistance.
References
- 1. Relapse specific mutations in NT5C2 in childhood acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Genetics and mechanisms of NT5C2-driven chemotherapy resistance in relapsed ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Measurement of DNA mismatch repair activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mismatch Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. A functional assay-based procedure to classify mismatch repair gene variants in Lynch syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantification of P-Glycoprotein in the Gastrointestinal Tract of Humans and Rodents: Methodology, Gut Region, Sex, and Species Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shRNA Gene Knockdown Solutions | VectorBuilder [en.vectorbuilder.com]
- 18. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Subclonal NT5C2 mutations are associated with poor outcomes after relapse of pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Preclinical evaluation of NUDT15-guided thiopurine therapy and its effects on toxicity and antileukemic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Mercaptopurine Dosage Based on TPMT Genotype
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-mercaptopurine (B1684380) (6-MP) and its optimization based on Thiopurine S-methyltransferase (TPMT) genotype.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for optimizing 6-mercaptopurine dosage based on TPMT genotype?
A1: 6-mercaptopurine is a prodrug that requires intracellular activation to form its cytotoxic metabolites, the thioguanine nucleotides (TGNs).[1][2] Thiopurine S-methyltransferase (TPMT) is a key enzyme that inactivates 6-MP through methylation.[1][2][3] Genetic polymorphisms in the TPMT gene can lead to decreased or absent enzyme activity.[4][5] Individuals with reduced TPMT activity accumulate excessive levels of TGNs when treated with standard doses of 6-MP, leading to a higher risk of severe, life-threatening myelosuppression (bone marrow suppression).[1][2][6] Therefore, determining a patient's TPMT genotype before initiating therapy allows for dose adjustments to minimize toxicity while maintaining therapeutic efficacy.[2][7]
Q2: What are the different TPMT phenotypes and their clinical implications?
A2: Based on their TPMT genotype, individuals can be classified into three main phenotypes:
-
Normal Metabolizers (NM): These individuals have two functional TPMT alleles and normal enzyme activity.[6] They are at a standard risk of 6-MP-related toxicity. Approximately 86-97% of patients fall into this category.[6]
-
Intermediate Metabolizers (IM): These individuals are heterozygous, with one functional and one non-functional TPMT allele, resulting in intermediate enzyme activity.[6] They are at an increased risk of myelosuppression.[1] About 3-14% of the population are intermediate metabolizers.[6]
-
Poor Metabolizers (PM): These individuals have two non-functional TPMT alleles, leading to low or absent enzyme activity.[6] They are at a very high risk of severe, life-threatening myelosuppression if treated with standard 6-MP doses.[1][8] Approximately 0.3% of individuals are poor metabolizers.[9]
Another gene, NUDT15, also plays a crucial role in 6-MP metabolism, and variants in this gene can also lead to increased toxicity, particularly in Asian populations.[1][10]
Troubleshooting Guides
Issue 1: A patient on a standard 6-MP dose develops severe myelosuppression early in therapy.
Possible Cause: The patient may be a TPMT poor metabolizer or an intermediate metabolizer who is sensitive to the standard dose.
Troubleshooting Steps:
-
Withhold 6-MP immediately: This is the most critical first step to prevent further bone marrow suppression.
-
Perform TPMT genotyping and/or phenotyping: If not already done, this will determine the patient's TPMT metabolic status.
-
Adjust 6-MP dose based on genotype:
-
Monitor blood counts closely: After dose adjustment, frequent monitoring of complete blood counts is essential to ensure the new dose is tolerated.
-
Consider NUDT15 genotyping: If the patient's TPMT status does not fully explain the toxicity, especially in patients of Asian descent, NUDT15 genotyping should be considered.[10]
Issue 2: A patient with a normal TPMT genotype is not responding to 6-MP therapy.
Possible Cause: While a normal TPMT genotype suggests standard metabolism, other factors can influence drug efficacy. The patient might be non-adherent to the treatment, or there could be shunting of 6-MP metabolism towards inactive metabolites.
Troubleshooting Steps:
-
Assess patient adherence: Confirm that the patient is taking the medication as prescribed.
-
Therapeutic Drug Monitoring (TDM): Measure the levels of 6-MP metabolites:
-
6-Thioguanine nucleotides (6-TGNs): These are the active metabolites. Low levels may indicate non-adherence or underdosing.
-
6-Methylmercaptopurine (6-MMP): High levels of this metabolite, a product of TPMT activity, may indicate "shunting," where the metabolic pathway preferentially produces inactive metabolites over the active 6-TGNs.[12]
-
-
Dose Adjustment based on Metabolite Levels:
-
If 6-TGN levels are low despite adherence, a cautious dose increase may be considered with close monitoring.
-
If 6-MMP levels are high, this may indicate preferential metabolism by TPMT. In such cases, combination therapy with a xanthine (B1682287) oxidase inhibitor like allopurinol (B61711) can be considered to redirect metabolism towards the production of active 6-TGNs.[2]
-
Data Presentation
Table 1: 6-Mercaptopurine Dosing Recommendations Based on TPMT Phenotype (CPIC Guidelines) [6][11]
| TPMT Phenotype | Genotype Examples | % of Population | Recommended Starting Dose | Time to Steady State |
| Normal Metabolizer | 1/1 | ~86-97% | Start with normal dose (e.g., 1.5 mg/kg/day or 75 mg/m²/day). | ~2 weeks |
| Intermediate Metabolizer | 1/2, 1/3A, 1/3C | ~3-14% | Start with 30-80% of the normal starting dose. | 2-4 weeks |
| Poor Metabolizer | 3A/3A, 2/3A, 3C/3A | ~0.3% | For malignancies, reduce daily dose by 10-fold and dose thrice weekly. For non-malignant conditions, consider an alternative drug. | 4-6 weeks |
Experimental Protocols
Methodology 1: TPMT Genotyping using Polymerase Chain Reaction (PCR)
This protocol outlines a common method for identifying the most frequent non-functional TPMT alleles (TPMT2, TPMT3A, and TPMT3C).
1. DNA Extraction:
-
Extract genomic DNA from a whole blood sample collected in an EDTA tube.[9] Standard DNA extraction kits (e.g., column-based or magnetic bead-based) can be used.
2. PCR Amplification:
-
Use a multiplex PCR approach to amplify the regions of the TPMT gene containing the single nucleotide polymorphisms (SNPs) that define the *2, *3B, and *3C alleles.[13]
-
The PCR reaction mixture should contain the extracted DNA, specific primers for the wild-type and variant alleles, DNA polymerase, dNTPs, and PCR buffer.
3. Genotype Determination:
-
The PCR products can be analyzed using various methods:
- Gel Electrophoresis: The presence or absence of specific PCR products on an agarose (B213101) gel can indicate the genotype.[14]
- Real-Time PCR with Allele-Specific Probes: This method uses fluorescently labeled probes that bind specifically to either the wild-type or variant allele, allowing for rapid and accurate genotype determination.[15]
Methodology 2: Therapeutic Drug Monitoring of 6-MP Metabolites by HPLC
This protocol provides a general workflow for measuring 6-TGN and 6-MMP levels in red blood cells.
1. Sample Preparation:
-
Collect a whole blood sample in an EDTA tube.
-
Isolate red blood cells (RBCs) by centrifugation.
-
Lyse the RBCs to release the intracellular metabolites.
-
Perform protein precipitation to remove interfering proteins.
2. HPLC Analysis:
-
Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., reverse-phase C18).
-
The mobile phase composition and gradient will be optimized to separate 6-TGN and 6-MMP.
-
Detection is typically performed using a UV detector.
3. Quantification:
-
Create a standard curve using known concentrations of 6-TGN and 6-MMP.
-
Quantify the metabolite concentrations in the patient sample by comparing their peak areas to the standard curve.
Visualizations
Caption: Metabolic pathway of 6-mercaptopurine.
Caption: Experimental workflow for TPMT-based dose optimization.
Caption: Logical relationship for troubleshooting adverse drug reactions.
References
- 1. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. annalsgastro.gr [annalsgastro.gr]
- 5. Implementation of TPMT testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. Genetics and Anti-Leukemia Therapy: The TPMT Story - ACCO [acco.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 10. Frontiers | Effects of TPMT, NUDT15, and ITPA Genetic Variants on 6-Mercaptopurine Toxicity for Pediatric Patients With Acute Lymphoblastic Leukemia in Yunnan of China [frontiersin.org]
- 11. Table 2. [CPIC Recommended Dosing of Mercaptopurine by TPMT Phenotype (2018 Update)]. - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Azathioprine and 6-mercaptopurine pharmacogenetics and metabolite monitoring in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PCR in Clinical Biochemistry - TPMT genotyping [heftpathology.com]
- 14. rgcirc.org [rgcirc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming 6-Mercaptopurine (6-MP) Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering 6-mercaptopurine (B1684380) (6-MP) resistance in their cancer cell line experiments.
Section 1: Troubleshooting Guide - Unexpected 6-MP Resistance
Issue 1.1: Cells show higher than expected resistance to 6-MP.
Possible Cause 1: Altered Drug Metabolism or Efflux
-
Explanation: Resistance to 6-MP can arise from several mechanisms, including the genetic disruption of nucleoside analogue metabolism.[1][2] Key enzymes involved are hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP to its active form, and thiopurine methyltransferase (TPMT), which inactivates 6-MP.[3] Additionally, cancer cells can upregulate efflux pumps like P-glycoprotein (P-gp) to actively remove 6-MP.[3]
-
Troubleshooting Steps:
-
Assess Enzyme Activity: Measure the activity of HGPRT and TPMT in your resistant cell line compared to the parental, sensitive line. A decrease in HGPRT or an increase in TPMT activity could explain the resistance.
-
Quantify 6-MP Efflux: Perform a drug efflux assay to determine if your resistant cells are actively pumping out 6-MP. Increased efflux is often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein.[3]
-
Gene and Protein Expression Analysis: Use qPCR or Western blotting to check for the upregulation of genes encoding drug efflux pumps (e.g., ABCB1 for P-gp) or altered expression of metabolic enzymes.
-
Possible Cause 2: Mutations in NT5C2
-
Explanation: Activating mutations in the NT5C2 gene, which encodes a cytosolic 5'-nucleotidase, are a significant cause of 6-MP resistance, particularly in acute lymphoblastic leukemia (ALL).[4][5] These mutations lead to increased dephosphorylation and inactivation of 6-MP's active metabolites.[1][5]
-
Troubleshooting Steps:
-
Sequence the NT5C2 gene: Perform Sanger or next-generation sequencing to identify potential gain-of-function mutations in your resistant cell line. Common mutations include K359Q, R367Q, and D407A.[1]
-
Inhibit NT5C2: Treat your resistant cells with a combination of 6-MP and an NT5C2 inhibitor (e.g., the small molecule CRCD2) to see if sensitivity can be restored.[4][5]
-
Possible Cause 3: Defective DNA Mismatch Repair (MMR)
-
Explanation: A deficient DNA mismatch repair (MMR) system can lead to tolerance of DNA damage induced by thiopurines, resulting in resistance.[6] This is because the MMR system is involved in recognizing the DNA damage caused by the incorporation of 6-MP metabolites.
-
Troubleshooting Steps:
-
Assess MMR Protein Levels: Use Western blotting to check for the expression of key MMR proteins such as MSH2, MSH6, MLH1, and PMS2. Loss of one or more of these proteins is indicative of a deficient MMR system.
-
Microsatellite Instability (MSI) Analysis: Perform MSI analysis. A high degree of microsatellite instability (MSI-H) is a hallmark of MMR deficiency.[7][8]
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 2.1: What are the primary mechanisms of 6-MP resistance?
The primary mechanisms of 6-MP resistance in cancer cell lines include:
-
Altered Drug Metabolism: This can involve decreased activity of the activating enzyme HGPRT or increased activity of the inactivating enzyme TPMT.[1][3]
-
Increased Drug Efflux: Overexpression of ABC transporters, such as P-glycoprotein, can lead to the active removal of 6-MP from the cell.[3]
-
Inactivation of 6-MP Metabolites: Activating mutations in the NT5C2 gene enhance the dephosphorylation and inactivation of the cytotoxic metabolites of 6-MP.[1][4] This is a prevalent mechanism in relapsed ALL.[5]
-
Defective DNA Mismatch Repair: A non-functional MMR system can lead to tolerance of the DNA damage induced by 6-MP, conferring resistance.[6]
FAQ 2.2: How can I overcome 6-MP resistance in my cell line?
Several strategies can be employed to overcome 6-MP resistance:
-
Combination Therapy: Using 6-MP in combination with other chemotherapeutic agents can have synergistic effects. For example, combining 6-MP with methotrexate (B535133) or PEG-asparaginase has shown promise.[9]
-
Targeting the Resistance Mechanism:
-
Alternative Thiopurines: 6-thioguanine (B1684491) (6-TG) can be effective in some 6-MP-resistant cell lines as it may act via a different mechanism.[10]
FAQ 2.3: Are there established 6-MP resistant cell lines I can use as a control?
Yes, several studies have established and characterized 6-MP resistant cell lines. For instance, the K562-MP5 cell line, derived from the K562 chronic myeloid leukemia cell line, exhibits high resistance to 6-MP due to P-glycoprotein upregulation.[3] L1210 mouse leukemia cell lines resistant to 6-MP have also been extensively studied.[11][12]
Section 3: Experimental Protocols
Protocol 3.1: Generation of a 6-MP Resistant Cell Line
This protocol describes a method for generating a 6-MP resistant cancer cell line by stepwise selection.
Materials:
-
Parental cancer cell line (e.g., K562)
-
Complete culture medium
-
6-mercaptopurine (6-MP) stock solution
-
Cell counting solution (e.g., trypan blue)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the parental cells in their recommended complete medium.
-
Expose the cells to a low concentration of 6-MP (e.g., starting at the IC10).
-
Monitor cell viability and proliferation. Initially, a significant portion of the cells may die.
-
Allow the surviving cells to repopulate.
-
Once the cell population has recovered, gradually increase the concentration of 6-MP in a stepwise manner.
-
Continue this process of selection over several months until the cells can proliferate in a significantly higher concentration of 6-MP compared to the parental line.
-
Periodically perform dose-response assays to determine the IC50 of the selected cell population and compare it to the parental line. A significant increase in IC50 indicates the development of resistance. For example, the K562-MP5 cell line was found to be 339-fold more resistant to 6-MP than the parental K562 cells.[3]
Protocol 3.2: Drug Efflux Assay
This protocol can be used to assess the efflux of a fluorescent substrate as an indicator of ABC transporter activity.
Materials:
-
Parental and 6-MP resistant cell lines
-
Fluorescent substrate for ABC transporters (e.g., Calcein-AM or Rhodamine 123)
-
Efflux buffer (e.g., phenol (B47542) red-free medium)
-
ABC transporter inhibitor (e.g., Verapamil for P-gp) as a control
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest and wash the cells, then resuspend them in efflux buffer.
-
Load the cells with the fluorescent substrate according to the manufacturer's instructions.
-
Wash the cells to remove excess substrate.
-
Incubate the cells at 37°C for a set period (e.g., 30-60 minutes) to allow for drug efflux. For a control group, add an ABC transporter inhibitor during this incubation.
-
Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
A lower fluorescence signal in the resistant cells compared to the parental cells (or the inhibitor-treated cells) indicates increased efflux activity.
Section 4: Data Presentation
Table 4.1: Example of Drug Sensitivity Profile of a 6-MP Resistant Cell Line
| Cell Line | Drug | IC50 (μM) | Fold Resistance |
| K562 (Parental) | 6-Mercaptopurine (6-MP) | 0.5 | - |
| K562-MP5 (Resistant) | 6-Mercaptopurine (6-MP) | 169.5 | 339 |
| K562 (Parental) | 6-Thioguanine (6-TG) | 0.2 | - |
| K562-MP5 (Resistant) | 6-Thioguanine (6-TG) | 85.2 | 426 |
Data adapted from a study on K562 cells.[3]
Table 4.2: Synergistic Effect of NT5C2 Inhibition on 6-MP Sensitivity
| Cell Line Model | Treatment | Effect | Combination Index |
| Nt5c2 wild-type ALL cells | CRCD2 + 6-MP | Mild Synergism | 0.8 |
| Nt5c2 R367Q (6-MP resistant) | CRCD2 + 6-MP | Strong Synergism | 0.32 |
Data adapted from a study on the NT5C2 inhibitor CRCD2.[5]
Section 5: Visualizations
Caption: 6-MP metabolic pathway and key resistance points.
Caption: A logical workflow for troubleshooting 6-MP resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. thd.org.tr [thd.org.tr]
- 3. Up-regulation of P-glycoprotein confers acquired resistance to 6-mercaptopurine in human chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacological inhibition of NT5C2 reverses genetic and non-genetic drivers of 6-MP resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutional mismatch repair-deficiency: current problems and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune escape and resistance to immunotherapy in mismatch repair deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The synergism of 6-mercaptopurine plus cytosine arabinoside followed by PEG-asparaginase in human leukemia cell lines (CCRF/CEM/0 and (CCRF/CEM/ara-C/7A) is due to increased cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of 6-mercaptopurine nucleotide derivatives on the growth and survival of 6-mercaptopurine-sensitive and -resistant cell culture lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing the Oral Bioavailability of 6-Mercaptopurine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the oral bioavailability of 6-mercaptopurine (B1684380) (6-MP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of 6-MP in PLGA nanoparticles. | 1. Poor solubility of 6-MP in the inner aqueous phase. 2. Drug leakage into the external aqueous phase during emulsification. 3. Inappropriate PLGA concentration or solvent. | 1. Increase 6-MP solubility in the inner aqueous phase by adjusting the pH or using a co-solvent. For instance, dissolving 6-MP in aqueous ammonia (B1221849) can improve its loading.[1]2. Optimize the sonication time and power during the double emulsion process to form a stable primary emulsion quickly, minimizing drug diffusion.3. Adjust the concentration of PLGA in the organic phase. Higher concentrations can lead to a more viscous organic phase, potentially reducing drug leakage. |
| Inconsistent particle size of chitosan (B1678972) nanoparticles. | 1. Inadequate mixing or crosslinking. 2. Aggregation of nanoparticles. | 1. Ensure homogenous mixing of the chitosan and tripolyphosphate (TPP) solutions. The rate of TPP addition can influence particle size and uniformity.2. Optimize the chitosan to TPP ratio and concentrations. Zeta potential measurements can help assess the stability of the nanoparticle suspension; a higher absolute value generally indicates better stability against aggregation.[2][3] |
| High variability in pharmacokinetic data (AUC, Cmax) in animal studies. | 1. Inconsistent dosing or formulation administration. 2. Physiological variability among animals (e.g., gastric pH, intestinal transit time). 3. Issues with the analytical method for 6-MP quantification. | 1. Ensure accurate and consistent oral gavage technique. For nanoparticle suspensions, ensure they are well-dispersed before each administration.2. Standardize fasting times before drug administration. Use a sufficient number of animals per group to account for biological variability.3. Validate the HPLC or other analytical methods for linearity, accuracy, and precision in the biological matrix being used (e.g., plasma). |
| Unexpected toxicity or adverse effects with co-administration of allopurinol (B61711). | 1. Significant increase in systemic 6-MP levels leading to toxicity. 2. Allopurinol dose is too high for the given 6-MP dose. | 1. The co-administration of allopurinol with 6-MP is known to increase 6-MP bioavailability significantly by inhibiting its metabolism by xanthine (B1682287) oxidase.[4][5][6]2. It is crucial to reduce the 6-MP dose, often to 25-33% of the standard dose, when co-administered with allopurinol to avoid severe toxicity.[5] Careful dose-ranging studies are necessary. |
| Co-crystals of 6-MP do not show improved dissolution rates. | 1. Incorrect co-former selection. 2. Formation of a physical mixture instead of a true co-crystal. 3. Inappropriate dissolution medium. | 1. The co-former should be selected based on its ability to form robust hydrogen bonds or other non-covalent interactions with 6-MP.[7]2. Characterize the solid form using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and FT-IR spectroscopy to confirm co-crystal formation.[7]3. Ensure the dissolution medium is appropriate for the intended physiological compartment (e.g., simulated gastric or intestinal fluid). |
Frequently Asked Questions (FAQs)
1. What are the main barriers to the oral bioavailability of 6-mercaptopurine?
The primary barriers are its poor aqueous solubility and extensive first-pass metabolism.[1][2][8][9][10] 6-MP is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1][9] Additionally, it is rapidly metabolized in the liver and intestines by the enzyme xanthine oxidase (XO) to an inactive metabolite, 6-thiouric acid, which significantly reduces the amount of active drug reaching systemic circulation.[4][11][12][13] Efflux transporters, such as the multidrug resistance-associated protein 4 (MRP4), may also play a role in limiting its absorption by pumping the drug out of intestinal cells.[8][14][15]
2. How do nanoparticle formulations improve the oral bioavailability of 6-MP?
Nanoparticle formulations, such as those using poly(lactide-co-glycolide) (PLGA) or chitosan, can enhance the oral bioavailability of 6-MP through several mechanisms:
-
Improved Solubility: Encapsulating the poorly soluble 6-MP within a nanoparticle matrix can improve its dissolution in the gastrointestinal tract.[1][9]
-
Increased Absorption: Nanoparticles can be taken up by M cells in the Peyer's patches of the intestine, leading to lymphatic transport and bypassing first-pass metabolism in the liver.[1][14]
-
Protection from Degradation: The nanoparticle carrier can protect 6-MP from degradation in the harsh environment of the stomach and small intestine.
-
Sustained Release: Nanoparticles can be designed for sustained release, which can prolong the drug's residence time and improve its absorption profile.[1][8]
3. What is the mechanism of action of allopurinol in increasing 6-MP bioavailability?
Allopurinol is a potent inhibitor of xanthine oxidase (XO).[5][13] XO is a key enzyme responsible for the metabolic inactivation of 6-MP to 6-thiouric acid.[4][11][12] By inhibiting XO, allopurinol reduces the first-pass metabolism of 6-MP, leading to a significant increase in its plasma concentration and, consequently, its oral bioavailability.[6] This interaction is so significant that the dose of 6-MP must be substantially reduced when co-administered with allopurinol to prevent toxicity.[5][16]
4. Can co-crystallization enhance the bioavailability of 6-MP?
Yes, co-crystallization is a viable strategy to improve the oral bioavailability of 6-MP. By forming a co-crystal with a suitable co-former, such as isonicotinamide, the physicochemical properties of 6-MP can be modified.[7] This approach has been shown to improve the aqueous solubility and dissolution rate of 6-MP, which are limiting factors for its oral absorption.[7][10][17] An improved dissolution profile can lead to higher drug concentrations in the gastrointestinal tract and consequently, enhanced bioavailability.
5. What is the role of efflux transporters like MRP4 in 6-MP bioavailability?
Efflux transporters are proteins on cell membranes that actively pump substrates, including drugs, out of the cell. The multidrug resistance-associated protein 4 (MRP4) has been identified as an efflux transporter for 6-MP and its metabolites.[8][14][15] The presence and activity of MRP4 in intestinal epithelial cells can reduce the net absorption of 6-MP by transporting it back into the intestinal lumen after it has been absorbed.[8] Therefore, inhibition of MRP4 could be a potential strategy to increase the intracellular concentration and overall oral bioavailability of 6-MP. Studies have shown that using an MRP4 inhibitor, like indomethacin, can increase the intracellular accumulation of 6-MP.[8]
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from studies on improving the oral bioavailability of 6-MP.
Table 1: Pharmacokinetic Parameters of 6-MP with PLGA Nanoparticle Formulation in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (μg/L·h) | Relative Bioavailability (%) | Reference |
| 6-MP Suspension | 44.03 | 1.50 | 70.31 ± 18.24 | 100 | [8] |
| 6-MP PLGA Nanoparticles | 128.10 | 0.81 | 147.3 ± 42.89 | ~209.5 | [8] |
Table 2: Solubility of 6-MP Co-crystals and Salts
| Compound | Apparent Solubility Improvement (fold increase vs. 6-MP monohydrate) | Reference |
| 6-MP with 4-hydroxybenzoic acid (cocrystal) | 1.6 | [10] |
| 6-MP with 2,4-dihydroxybenzoic acid (cocrystal) | 2.0 | [10] |
| 6-MP with piperazine (B1678402) (1:1 salt) | 14.0 | [10] |
| 6-MP with piperazine (2:1 salt) | 4.2 | [10] |
Experimental Protocols
1. Preparation of 6-MP Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
-
Inner Aqueous Phase (W1): Dissolve 6-mercaptopurine and polyvinyl alcohol (PVA) in aqueous ammonia.[1]
-
Organic Phase (O): Dissolve poly(lactide-co-glycolide) (PLGA) in an organic solvent such as ethyl acetate.[1][8]
-
Primary Emulsion (W1/O): Add the inner aqueous phase dropwise to the organic phase while stirring to form a primary water-in-oil emulsion. Sonicate the mixture in an ice bath.[1]
-
External Aqueous Phase (W2): Prepare a solution of a stabilizer, such as 1% w/v Pluronic F68, in water.[1][8]
-
Double Emulsion (W1/O/W2): Pour the primary emulsion into the external aqueous phase and sonicate again to form a water-in-oil-in-water double emulsion.[1][8]
-
Solvent Evaporation: Remove the organic solvent by rotary evaporation.[8]
-
Purification: Centrifuge the nanoparticle suspension, wash the pellet with deionized water, and then lyophilize using a cryoprotectant like mannitol (B672) to obtain a dry powder.[8]
2. In Vitro Drug Release Study
-
Method: Use a dialysis method.[8]
-
Procedure:
-
Suspend the 6-MP nanoparticle formulation (e.g., 2 mg/mL) in a dialysis bag.[8]
-
Immerse the dialysis bag in a release medium, such as phosphate-buffered saline (PBS, pH 7.4) containing a surfactant (e.g., 0.02% v/v Tween 20) to maintain sink conditions.[8]
-
Maintain the temperature at 37 ± 2°C with constant stirring.[8]
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.[8]
-
Quantify the concentration of 6-MP in the collected samples using a validated analytical method, such as HPLC.[8]
-
Visualizations
Caption: Metabolic pathway of 6-MP and the inhibitory action of allopurinol.
Caption: Proposed mechanisms of nanoparticle-mediated 6-MP uptake in the intestine.
References
- 1. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of 6-mercaptopurine Efficiency by Encapsulated in Chitosan Nanoparticles [ajnsa.journals.ekb.eg]
- 3. Improvement of 6 Mercaptopurine Efficiency by Encapsulated in Chitosan Nanoparticles [inis.iaea.org]
- 4. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of allopurinol with low-dose 6-mercaptopurine in inflammatory bowel disease to achieve optimal active metabolite levels: A review of four cases and the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The role of xanthine oxidase in thiopurine metabolism: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Up-regulation of MRP4 and down-regulation of influx transporters in human leukemic cells with acquired resistance to 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Use of Allopurinol to Mitigate 6-Mercaptopurine Associated Gastrointestinal Toxicity in Acute Lymphoblastic Leukemia [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variable 6-Mercaptopurine (6-MP) Metabolite Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in 6-mercaptopurine (B1684380) (6-MP) metabolite levels during their experiments and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites of 6-mercaptopurine (6-MP) and what are their roles?
A1: 6-mercaptopurine (6-MP) is a prodrug that is metabolized into several active and inactive compounds. The primary metabolites of interest are:
-
6-thioguanine (B1684491) nucleotides (6-TGNs): These are the main active metabolites responsible for the therapeutic effects of 6-MP, primarily through their incorporation into DNA and subsequent induction of apoptosis in rapidly dividing cells.[1][2] Therapeutic efficacy is correlated with 6-TGN levels.[3]
-
6-methylmercaptopurine (B131649) nucleotides (6-MMPNs): These are inactive metabolites formed by the enzyme thiopurine S-methyltransferase (TPMT).[4][5] High levels of 6-MMPNs are associated with an increased risk of hepatotoxicity.[3][6]
Q2: What are the main factors that cause variability in 6-MP metabolite levels among patients?
A2: The significant inter-patient variability in 6-MP metabolite levels is primarily due to genetic polymorphisms in key metabolic enzymes.[7] The most critical enzymes are:
-
Thiopurine S-methyltransferase (TPMT): Genetic variants in the TPMT gene can lead to decreased or absent enzyme activity.[8][9][10] This results in reduced methylation of 6-MP, leading to higher levels of the active 6-TGNs and an increased risk of myelosuppression.[3][11]
-
Nudix hydrolase 15 (NUDT15): Variants in the NUDT15 gene are also strongly associated with reduced enzyme activity, leading to an accumulation of cytotoxic 6-TGNs and a higher risk of severe bone marrow suppression.[1][8][9] NUDT15 variants are a more predominant cause of thiopurine-associated neutropenia in Asian populations, while TPMT variants are more common in European and African populations.[8]
-
Other Genetic Factors: Variants in other genes involved in the thiopurine metabolic pathway, such as inosine (B1671953) triphosphate pyrophosphatase (ITPA) and xanthine (B1682287) oxidase (XDH), can also contribute to 6-MP toxicity.[12][13]
Q3: What is "shunting" in the context of 6-MP metabolism?
A3: "Shunting" or "preferential methylation" refers to a metabolic phenotype where a patient's metabolism of 6-MP is skewed towards the production of 6-MMPNs at the expense of the therapeutic 6-TGNs.[2][14] This can lead to sub-therapeutic 6-TGN levels, resulting in a poor clinical response, and high 6-MMPN levels, which can increase the risk of hepatotoxicity.[15][16] This phenomenon can occur in patients with normal or even high TPMT activity.[14] Some patients may develop this preferential 6-MMP production months or even years after commencing therapy.[17][18]
Troubleshooting Guide
Issue 1: Higher than expected 6-TGN levels and signs of myelosuppression.
| Possible Cause | Troubleshooting Action |
| Reduced TPMT or NUDT15 enzyme activity due to genetic variants. | Perform genotyping for common TPMT and NUDT15 variants.[8][9] Based on the results, consider a dose reduction of 6-MP.[19] |
| Drug-drug interactions. | Review concomitant medications. Drugs like allopurinol (B61711) and methotrexate (B535133) can inhibit xanthine oxidase, leading to increased 6-MP bioavailability and higher 6-TGN levels.[20] |
| Patient non-compliance with prescribed dose. | If unexpectedly high levels are observed after a period of low levels, it might indicate recent resumption of medication. |
Issue 2: Lower than expected 6-TGN levels and lack of therapeutic response.
| Possible Cause | Troubleshooting Action |
| Patient non-compliance. | Measure both 6-TGN and 6-MMPN levels. Very low or undetectable levels of both metabolites suggest non-compliance.[16][21] |
| Preferential shunting to 6-MMPN. | If 6-TGN levels are low but 6-MMPN levels are high, this indicates shunting.[2] Consider strategies to counteract this, such as co-therapy with allopurinol (with a significant reduction in the 6-MP dose) or splitting the daily 6-MP dose.[3][11] |
| High TPMT enzyme activity. | Patients with ultra-high TPMT activity may rapidly metabolize 6-MP to 6-MMPN, preventing the accumulation of therapeutic 6-TGN levels.[14] Dose escalation may be considered, but with careful monitoring of 6-MMPN levels to avoid hepatotoxicity.[15] |
| Malabsorption. | If metabolite levels remain low despite dose adjustments, consider issues with drug absorption. |
Issue 3: High 6-MMPN levels and signs of hepatotoxicity.
| Possible Cause | Troubleshooting Action |
| Preferential shunting to 6-MMPN. | This is a common cause of elevated 6-MMPN.[2] |
| High 6-MP dose. | In some individuals, increasing the 6-MP dose can lead to a disproportionate increase in 6-MMPN levels.[15] |
| High TPMT activity. | Patients with high TPMT activity are more prone to producing high levels of 6-MMPN.[3] |
| Management Strategies | For patients with high 6-MMPN, options include splitting the daily dose, which can reduce 6-MMPN levels while maintaining 6-TGN levels, or adding allopurinol with a concurrent dose reduction of 6-MP.[3][11] |
Quantitative Data Summary
Table 1: Therapeutic Ranges and Toxic Thresholds for 6-MP Metabolites
| Metabolite | Therapeutic Range | Toxic Threshold | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGN) | 235–450 pmol/8 x 10⁸ RBCs[3][22] | > 450 pmol/8 x 10⁸ RBCs[23] | Myelosuppression[11] |
| 6-Methylmercaptopurine Nucleotides (6-MMPN) | Not applicable | > 5700 pmol/8 x 10⁸ RBCs[3][14] | Hepatotoxicity[3][6] |
Table 2: General 6-MP Dose Recommendations Based on TPMT and NUDT15 Genotype
| TPMT Genotype | NUDT15 Genotype | Metabolizer Status | Recommended 6-MP Starting Dose |
| Normal/Wild-Type | Normal/Wild-Type | Normal Metabolizer | Standard dose (e.g., 1-1.5 mg/kg/day) |
| Heterozygous | Normal/Wild-Type | Intermediate Metabolizer | 50% of standard dose[14] |
| Homozygous/Compound Heterozygous | Normal/Wild-Type | Poor Metabolizer | Significant dose reduction (e.g., 5-10% of standard dose) or alternative therapy[19] |
| Normal/Wild-Type | Heterozygous | Intermediate Metabolizer | 50-70% of standard dose |
| Normal/Wild-Type | Homozygous | Poor Metabolizer | Significant dose reduction (e.g., 10% of standard dose) or alternative therapy[19] |
| Heterozygous | Heterozygous | Intermediate/Poor Metabolizer | Dose reduction based on clinical judgment and metabolite monitoring |
Note: These are general recommendations and the exact dose should be tailored to the individual patient and clinical context. Always refer to the latest clinical guidelines.
Experimental Protocols
Protocol 1: Measurement of 6-TGN and 6-MMPN in Red Blood Cells by HPLC
This protocol provides a general overview of the high-performance liquid chromatography (HPLC) method for the quantification of 6-MP metabolites.
-
Sample Preparation:
-
Collect whole blood in an EDTA tube.
-
Separate red blood cells (RBCs) by centrifugation.
-
Wash the RBCs with saline solution.
-
Lyse the RBCs to release the intracellular contents.
-
Perform acid hydrolysis to convert the nucleotide metabolites (6-TGNs and 6-MMPNs) to their respective purine (B94841) bases (6-thioguanine and 6-methylmercaptopurine).[4]
-
Neutralize the hydrolysate and remove precipitated proteins by centrifugation.
-
The resulting supernatant is used for HPLC analysis.
-
-
HPLC Analysis:
-
Utilize a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detect the analytes using a UV detector at appropriate wavelengths (e.g., ~342 nm for 6-thioguanine and ~304 nm for 6-methylmercaptopurine).[4]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of 6-thioguanine and 6-methylmercaptopurine.
-
Calculate the concentration of the metabolites in the patient sample by comparing the peak areas to the standard curve.
-
Express the final concentrations as pmol per 8 x 10⁸ RBCs.
-
Protocol 2: Measurement of 6-TGN and 6-MMPN by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity for the quantification of 6-MP metabolites.[5]
-
Sample Preparation:
-
Similar to the HPLC protocol, isolate and lyse the RBCs, followed by acid hydrolysis.
-
Incorporate isotopically labeled internal standards for 6-thioguanine and 6-methylmercaptopurine at the beginning of the sample preparation to account for analytical variability.[5]
-
Perform protein precipitation and/or solid-phase extraction to clean up the sample.[24]
-
-
LC-MS/MS Analysis:
-
Separate the analytes using a suitable LC column and mobile phase gradient.
-
Introduce the eluent into a tandem mass spectrometer.
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for the analytes and internal standards in multiple reaction monitoring (MRM) mode for quantification.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of each analyte to its corresponding internal standard.
-
Determine the concentration of the metabolites using a calibration curve prepared with the same internal standards.
-
Report the results in pmol per 8 x 10⁸ RBCs.
-
Visualizations
References
- 1. TMPT & NUDT15 Pharmacogenomic testing in paediatric and adult ALL - Manchester University NHS Foundation Trust [mft.nhs.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Physician’s Guide to Azathioprine Metabolite Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPMT and NUDT15 genetic testing | Sonic Genetics [sonicgenetics.com.au]
- 9. TPMT and NUDT15 | Test Fact Sheet [arupconsult.com]
- 10. TPMT and NUDT15 testing for thiopurine therapy: A major tertiary hospital experience and lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Genetic variants of genes involved in thiopurine metabolism pathway are associated with 6-mercaptopurine toxicity in pediatric acute lymphoblastic leukemia patients from Ethiopia [frontiersin.org]
- 13. Genetic variants of genes involved in thiopurine metabolism pathway are associated with 6-mercaptopurine toxicity in pediatric acute lymphoblastic leukemia patients from Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A practical guide to thiopurine prescribing and monitoring in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-MP metabolite profiles provide a biochemical explanation for 6-MP resistance in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiopurine metabolites [gloshospitals.nhs.uk]
- 17. Late-onset Rise of 6-MMP Metabolites in IBD Patients on Azathioprine or Mercaptopurine: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 18. [PDF] Late-onset Rise of 6-MMP Metabolites in IBD Patients on Azathioprine or Mercaptopurine. | Semantic Scholar [semanticscholar.org]
- 19. mft.nhs.uk [mft.nhs.uk]
- 20. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 22. Metabolite Markers of Thiopurines Testing [southcarolinablues.com]
- 23. Utility of measuring 6-methylmercaptopurine and 6-thioguanine nucleotide levels in managing inflammatory bowel disease patients treated with 6-mercaptopurine in a clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NUDT15 Variants and 6-Mercaptopurine Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the role of Nudix Hydrolase 15 (NUDT15) variants in 6-mercaptopurine (B1684380) (6-MP) toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which NUDT15 variants increase 6-mercaptopurine toxicity?
A: NUDT15 is an enzyme that plays a crucial role in the metabolism of thiopurine drugs like 6-mercaptopurine.[1][2] It inactivates the cytotoxic metabolites of 6-MP, specifically 6-thioguanine (B1684491) triphosphate (6-TGTP) and 6-thiodeoxyguanine triphosphate (6-TdGTP), by converting them into their less toxic monophosphate forms (6-TGMP and 6-TdGMP).[3][4][5] Loss-of-function variants in the NUDT15 gene lead to decreased or absent enzyme activity.[6][7] This impairment prevents the breakdown of active 6-TGTP and 6-TdGTP, causing these toxic metabolites to accumulate in the cell.[8][9] The excess 6-TGTP and 6-TdGTP are then incorporated into DNA, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis, which manifests clinically as severe hematopoietic toxicity, such as leukopenia and neutropenia.[3][10]
Q2: We observe severe myelosuppression in our patient cohort treated with standard 6-MP doses, but they all have wild-type TPMT. Could NUDT15 variants be responsible?
A: Yes, it is highly likely. While Thiopurine S-methyltransferase (TPMT) was historically the primary focus for thiopurine intolerance, NUDT15 has emerged as a critical, independent determinant of 6-MP toxicity, especially in certain populations.[3][6] In many cases, patients with wild-type TPMT who experience severe myelosuppression are found to carry loss-of-function NUDT15 variants.[11] The prevalence of pathogenic NUDT15 variants is significantly higher than TPMT variants in Asian and Hispanic populations, making it a more common cause of toxicity in these groups.[12][13][14] Therefore, preemptive genotyping for both TPMT and NUDT15 is recommended to fully assess the risk of myelosuppression before initiating thiopurine therapy.[6][15]
Q3: Which NUDT15 variants are most clinically significant for 6-MP toxicity?
A: The most well-studied and clinically significant variant is c.415C>T (p.Arg139Cys or R139C) , which is found in the NUDT152 and NUDT153 alleles.[12][16] This variant leads to protein instability and an almost complete loss of enzyme function.[7] Patients homozygous for this variant (e.g., NUDT153/3) are at an extremely high risk of severe, life-threatening myelosuppression and can tolerate only a fraction (less than 10%) of the standard 6-MP dose.[7][8] Other variants, such as p.Arg139His (R139H), p.Val18Ile (V18I), and a Val18_Val19 insertion, have also been shown to decrease NUDT15 enzymatic activity and contribute to thiopurine intolerance.[4][17]
Q4: How does ethnicity affect the relevance of NUDT15 genotyping?
A: The frequency of NUDT15 risk variants varies significantly across different ethnic groups. The p.Arg139Cys variant allele is most common in East Asians (around 10%) and Hispanics (around 7%), but is rare in Europeans (less than 0.5%) and nearly absent in Africans.[12] This distribution explains the higher rates of thiopurine-induced toxicity observed in Asian populations compared to Caucasians, even when TPMT status is normal.[11][18] Consequently, NUDT15 genotyping is particularly critical for patients of East Asian or Hispanic descent to prevent severe adverse drug reactions.[6]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of DNA-incorporated thioguanine (DNA-TG) in cellular assays.
| Potential Cause | Troubleshooting Step |
| Undetected NUDT15 variant: | The cell line may harbor a loss-of-function NUDT15 variant, reducing the breakdown of 6-TGTP and increasing its incorporation into DNA.[19] |
| Solution: Sequence the coding exons of the NUDT15 gene in the cell line to check for known risk variants (e.g., c.415C>T). Compare with a cell line known to be wild-type for NUDT15. | |
| Experimental Conditions: | High concentrations or prolonged incubation with 6-MP can saturate metabolic pathways, leading to higher DNA-TG levels regardless of genotype. |
| Solution: Perform a dose-response and time-course experiment to determine optimal 6-MP concentration and incubation time. Ensure consistency across all experimental replicates. | |
| Assay Sensitivity: | The method used for quantifying DNA-TG may be highly sensitive, detecting even minor increases. |
| Solution: Include appropriate controls, such as untreated cells and cells treated with a non-toxic analog. Validate results using an alternative quantification method if possible. |
Issue 2: Inconsistent results from NUDT15 genotyping assays.
| Potential Cause | Troubleshooting Step |
| Assay limitations: | The genotyping panel may not cover all clinically relevant or rare NUDT15 variants. For example, an assay designed only for c.415C>T will miss other functional variants.[20][21] |
| Solution: Use a comprehensive genotyping method like Sanger sequencing of the coding regions or a broad panel that includes multiple known variants.[22] If results are indeterminate, consider a functional assay to measure NUDT15 enzyme activity directly.[23] | |
| Poor DNA Quality: | Degraded or contaminated DNA can lead to PCR failure, allele dropout, or incorrect sequencing reads. |
| Solution: Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) and gel electrophoresis before genotyping. Re-extract DNA if necessary. | |
| Allele Dropout in PCR: | A polymorphism in a primer-binding site can prevent the amplification of one allele, leading to a heterozygous sample being incorrectly called as homozygous wild-type. |
| Solution: If possible, use a secondary, independent genotyping method with different primer sets to confirm the results. Review primer design to avoid known SNP sites. |
Quantitative Data
Table 1: Frequency of Key NUDT15 Risk Alleles in Different Populations
| NUDT15 Variant | Population | Allele Frequency (%) | Reference |
| p.Arg139Cys (rs116855232) | East Asian | ~10.4% | [12] |
| Hispanic | ~7.1% | [12] | |
| European | ~0.46% | [12] | |
| African | Very rare | [12] | |
| p.Arg139His (rs147390019) | Hispanic | ~1.75% | [12] |
| p.Val18Ile | East Asian | Variable | [17] |
Table 2: Clinical Pharmacogenetics Implementation Consortium (CPIC) Dosing Recommendations for 6-Mercaptopurine Based on NUDT15 Phenotype
| NUDT15 Phenotype | Example Genotypes | Implied Enzyme Activity | Dosing Recommendation for 6-MP | Strength of Recommendation |
| Normal Metabolizer | 1/1 | Normal | Start with the normal recommended dose. | Strong |
| Intermediate Metabolizer | 1/2, 1/3 | Intermediate | Start with a reduced dose (e.g., 30-80% of normal dose). Adjust based on myelosuppression.[8] | Moderate |
| Poor Metabolizer | 2/2, 2/3, 3/3 | Negligible / Absent | Drastically reduce the dose (e.g., by 10-fold) and consider alternative therapy.[8] High risk of fatal toxicity. | Strong |
| Indeterminate | Combination of uncertain/unknown function alleles | Uncertain | If thiopurines are required, monitor closely for toxicity.[23] | - |
Note: These recommendations are adapted from the CPIC guidelines and should be used in conjunction with clinical judgment and patient monitoring.[7][23][24]
Experimental Protocols
Methodology 1: NUDT15 Genotyping via Sanger Sequencing
This protocol outlines the general workflow for identifying NUDT15 variants in the coding regions using the gold-standard Sanger sequencing method.
-
DNA Extraction:
-
Isolate genomic DNA from patient samples (e.g., whole blood, saliva, or tissue) using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Assess DNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
-
PCR Amplification:
-
Design primers to amplify the coding exons and flanking intronic regions of the NUDT15 gene. Exons 1 and 3 are mutational hotspots.[25]
-
Set up a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the designed primers, and the extracted genomic DNA as a template.
-
Use the following typical PCR cycling conditions, optimizing annealing temperature as needed based on primer design:
-
Initial Denaturation: 95°C for 5 minutes.
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds.
-
Extension: 72°C for 1 minute/kb.
-
-
Final Extension: 72°C for 7 minutes.
-
-
Verify the PCR product size and purity via agarose (B213101) gel electrophoresis.
-
-
PCR Product Purification:
-
Purify the amplified PCR product to remove excess primers and dNTPs using an enzymatic method (e.g., ExoSAP-IT) or a column-based purification kit.
-
-
Sequencing Reaction:
-
Perform cycle sequencing using a BigDye™ Terminator v3.1 Cycle Sequencing Kit with both forward and reverse PCR primers in separate reactions.
-
-
Capillary Electrophoresis:
-
Purify the sequencing reaction products.
-
Analyze the products on an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer).
-
-
Data Analysis:
-
Analyze the resulting sequencing chromatograms using appropriate software (e.g., FinchTV, Sequencher).
-
Align the sequence data to the NUDT15 reference sequence (e.g., NM_018283.4) to identify any single nucleotide polymorphisms (SNPs) or insertions/deletions.
-
Methodology 2: Targeted Variant Analysis via ARMS-PCR
Allele-Specific Refractory Mutation System (ARMS) PCR is a rapid and cost-effective method for detecting a specific known variant, such as NUDT15 c.415C>T.[20]
-
Primer Design:
-
Design four primers for a single reaction tube:
-
Two outer primers (Forward Outer, Reverse Outer) that amplify a larger fragment of the gene containing the SNP, serving as an internal control.
-
Two inner allele-specific primers: one that specifically anneals to the wild-type 'C' allele and another that anneals to the variant 'T' allele. The 3' end of these primers corresponds to the SNP site.
-
-
-
PCR Reaction:
-
Set up a multiplex PCR reaction containing the patient's genomic DNA and all four primers.
-
Use a Taq polymerase suitable for multiplex reactions.
-
-
Gel Electrophoresis and Interpretation:
-
Separate the PCR products on a high-resolution agarose gel.
-
Interpret the results based on the pattern of amplified bands:
-
Homozygous Wild-Type (CC): Two bands will be present—the control fragment and the fragment from the wild-type specific primer.
-
Heterozygous (CT): Three bands will be present—the control fragment, the wild-type fragment, and the variant fragment.
-
Homozygous Variant (TT): Two bands will be present—the control fragment and the fragment from the variant-specific primer.
-
-
Visualizations
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Impact of NUDT15 genetics on severe thiopurine-related hematotoxicity in patients with European ancestry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.cpicpgx.org [files.cpicpgx.org]
- 8. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Azathioprine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NUDT15 Genetic Variants in Chinese Han, Uighur, Kirghiz, and Dai Nationalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association of <i>NUDT15</i> gene polymorphism with adverse reaction, treatment efficacy, and dose of 6-mercaptopurine in patients with acute lymphoblastic leukemia: a systematic review and meta-analysis | Haematologica [haematologica.org]
- 12. Impact of NUDT15 polymorphisms on thiopurines-induced myelotoxicity and thiopurines tolerance dose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sonicgenetics.com.au [sonicgenetics.com.au]
- 16. Frontiers | Effects of TPMT, NUDT15, and ITPA Genetic Variants on 6-Mercaptopurine Toxicity for Pediatric Patients With Acute Lymphoblastic Leukemia in Yunnan of China [frontiersin.org]
- 17. NUDT15 Polymorphisms Alter Thiopurine Metabolism and Hematopoietic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Predictive role of NUDT15 variants on thiopurine-induced myelotoxicity in Asian inflammatory bowel disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NUDT15 Variants Cause Hematopoietic Toxicity with Low 6-TGN Levels in Children with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chl.co.nz [chl.co.nz]
- 21. TPMT and NUDT15 Genotyping Recommendations: A Joint Consensus Recommendation of the Association for Molecular Pathology, Clinical Pharmacogenetics Implementation Consortium, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, European Society for Pharmacogenomics and Personalized Therapy, and Pharmacogenomics Knowledgebase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A direct sequencing assay for pharmacogenetic testing of thiopurine-intolerant NUDT15 alleles in an Asian population - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CPIC® Guideline for Thiopurines and TPMT and NUDT15 – CPIC [cpicpgx.org]
- 24. youtube.com [youtube.com]
- 25. tandfonline.com [tandfonline.com]
Technical Support Center: Mitigating Off-Target Effects of 6-Mercaptopurine (6-MP)
This guide provides researchers, scientists, and drug development professionals with practical information to anticipate and mitigate the off-target effects of 6-mercaptopurine (B1684380) (6-MP) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target mechanisms of 6-MP?
A1: 6-mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects.[1][2]
-
On-Target Mechanism: The primary on-target cytotoxic effect of 6-MP is mediated by its conversion to thioguanine nucleotides (TGNs).[2] These TGNs are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[3][4][5] This mechanism is crucial for its efficacy as an antileukemic agent.[5][6]
-
Off-Target Mechanisms: Off-target effects often arise from the activity of alternative metabolic pathways. Key enzymes involved are thiopurine methyltransferase (TPMT) and xanthine (B1682287) oxidase (XO).[7][8]
-
TPMT Pathway: TPMT metabolizes 6-MP into methylmercaptopurine (MMP) and its nucleotide derivatives (meTIMP).[1] While meTIMP contributes to cytotoxicity by inhibiting de novo purine (B94841) synthesis, high levels of MMPs are associated with hepatotoxicity.[1][9]
-
XO Pathway: Xanthine oxidase converts 6-MP into the inactive metabolite 6-thiouric acid.[2] Inhibition of this pathway can dramatically increase 6-MP bioavailability and toxicity.[3][10]
-
Other Effects: 6-MP can also induce energetic failure in cells by depleting ATP, leading to the activation of AMPK and inhibition of mTOR, which impacts cellular metabolism and proliferation.[11]
-
Q2: How do genetic polymorphisms, particularly in TPMT, influence 6-MP's off-target effects?
A2: Genetic variations in the TPMT gene are a major determinant of 6-MP's toxicity profile.[7][8] The TPMT gene is polymorphic, with different alleles resulting in varying enzyme activity.[2][10]
-
Normal Metabolizers (~89% of the population): Individuals with two functional TPMT alleles have normal enzyme activity.[8]
-
Intermediate Metabolizers (~11% of the population): Heterozygous individuals have one functional and one non-functional allele, leading to intermediate TPMT activity and an increased risk of toxicity at standard doses.[2][8][10]
-
Poor Metabolizers (~0.3% of the population): Individuals with two non-functional TPMT alleles have little to no enzyme activity. They are at a very high risk of severe, life-threatening myelosuppression due to the accumulation of high levels of TGNs.[2][10]
Besides TPMT, polymorphisms in the NUDT15 gene have also been identified as a significant risk factor for 6-MP-induced toxicity, particularly in Asian and Hispanic populations.[2] NUDT15 helps to deactivate the toxic 6-TGTP metabolite.[2]
Q3: What are common off-target effects observed in in vitro cell culture experiments?
A3: In cell culture, off-target effects can manifest as:
-
Unintended Cytotoxicity: Significant cell death in non-target or control cell lines, which may be more sensitive to metabolic disruption.[12]
-
Metabolic Shutdown: 6-MP can cause a rapid decrease in intracellular ATP, leading to energetic failure and inhibition of key metabolic pathways like glycolysis and glutaminolysis.[11]
-
Cell Cycle Arrest: Off-target effects on purine synthesis can lead to cell cycle arrest, particularly in the S and G2/M phases, even in cell types not intended for targeting.[4][13]
-
Altered Gene Expression: Inhibition of transcription factors like HIF-1α and Myc due to metabolic stress can lead to widespread changes in gene expression.[11]
Troubleshooting Guide
Problem 1: I am observing high levels of cytotoxicity in my control cell line or non-target cells.
This common issue can confound experimental results. The goal is to increase the therapeutic window between the on-target and off-target cell populations.
| Mitigation Strategy | Principle | Expected Outcome |
| Dose Optimization | Reduce 6-MP concentration to a level that maintains efficacy in target cells while minimizing toxicity in non-target cells. | Decreased off-target cell death. |
| Time-Course Adjustment | Shorten the exposure time. Off-target effects can be cumulative. | Reduced cumulative toxicity in sensitive non-target cells. |
| Use of a Prodrug Analogue | Consider using 6-thioguanine (B1684491) (6-TG), which is less dependent on the TPMT pathway for its effects.[14] | May bypass metabolic pathways causing off-target effects in certain cell lines. |
| Co-treatment with Methotrexate (B535133) | Methotrexate can increase the bioavailability and cytotoxic metabolite formation of 6-MP.[15][16] This may allow for a lower overall 6-MP dose. | Enhanced on-target effect at a lower 6-MP concentration, potentially reducing off-target toxicity. |
Problem 2: My experimental results are inconsistent, suggesting variable metabolism of 6-MP.
Inconsistent results can often be traced to variations in metabolic enzyme activity or experimental conditions.
| Mitigation Strategy | Principle | Expected Outcome |
| Genotype Cell Lines | Determine the TPMT and NUDT15 genotype of your cell lines if not already known. This can explain variability in sensitivity. | Stratify results based on metabolic profile; select appropriate cell lines for experiments. |
| Use Allopurinol (B61711) | Allopurinol inhibits xanthine oxidase (XO), shunting 6-MP metabolism towards the formation of active TGNs and away from inactive 6-thiouric acid.[14] This can also reduce the formation of hepatotoxic MMP metabolites.[17] | More consistent and potent on-target effects; reduced formation of certain toxic metabolites.[17] |
| Control for Cell Density | High cell density can alter the local microenvironment and affect drug metabolism and uptake. | More reproducible dose-response curves. |
| Monitor Metabolite Levels | Use techniques like HPLC to quantify intracellular levels of TGNs and MMPs to directly measure metabolic activity. | Direct correlation of drug metabolism with observed cellular phenotype. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol is used to determine the concentration of 6-MP that inhibits cell growth by 50% (IC50).
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
6-Mercaptopurine (stock solution in DMSO or 0.1N NaOH)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of 6-MP in complete medium. Remove the old medium from the wells and add 100 µL of the 6-MP dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Comparative IC50 Data for 6-MP and Analogs
The following table summarizes IC50 values from a study comparing 6-MP and its derivatives on different cancer cell lines, demonstrating differential sensitivity.
| Compound | HepG2 (Liver Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 6-Mercaptopurine (6-MP) | 32.25 | >100 |
| 6-Hydroxy-2-Mercaptopurine (6H2MP) | >100 | >100 |
| 2-amino-9-butyl-6-mercaptopurine (2A9B6-MP) | 64.51 | >100 |
| Data adapted from a study on human hepatocellular carcinoma and mammary adenocarcinoma cell lines.[18] |
Visualizations
Signaling Pathway Diagram
Caption: Metabolic pathways of 6-mercaptopurine (6-MP).
Experimental Workflow Diagram
References
- 1. ClinPGx [clinpgx.org]
- 2. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 4. Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Azathioprine/6-mercaptopurine toxicity: The role of the TPMT gene | Annals of Gastroenterology [annalsgastro.gr]
- 8. annalsgastro.gr [annalsgastro.gr]
- 9. researchgate.net [researchgate.net]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of 6-mercaptopurine on developing muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose reduction of coadministered 6-mercaptopurine decreases myelotoxicity following high-dose methotrexate in childhood leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of allopurinol on 6-mercaptopurine metabolism in unselected patients with pediatric acute lymphoblastic leukemia: a prospective phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. psasir.upm.edu.my [psasir.upm.edu.my]
Validation & Comparative
A Comparative Analysis of 6-Mercaptopurine and Azathioprine for Inflammatory Bowel Disease
For researchers, scientists, and drug development professionals engaged in the field of inflammatory bowel disease (IBD), a thorough understanding of the therapeutic options is paramount. This guide provides a detailed, data-driven comparison of two foundational immunomodulators: 6-mercaptopurine (B1684380) (6-MP) and its prodrug, azathioprine (B366305) (AZA). While often used interchangeably, subtle differences in their pharmacology and clinical profiles warrant a closer examination.
Executive Summary
Azathioprine and 6-mercaptopurine are thiopurine analogues that have been a mainstay in the management of both Crohn's disease (CD) and ulcerative colitis (UC) for decades.[1][2] Azathioprine is rapidly converted to 6-mercaptopurine in the body.[1] Their primary role is in maintaining remission in steroid-dependent or refractory IBD.[3][4] Large-scale, direct head-to-head clinical trials are scarce; however, the existing body of evidence from meta-analyses and observational studies suggests comparable efficacy and safety profiles between the two agents.[1][5] The choice between AZA and 6-MP is often guided by physician experience, cost, and local availability. Intolerance to one agent does not preclude the use of the other, with some patients who experience adverse effects with azathioprine tolerating 6-mercaptopurine.[1]
Mechanism of Action and Metabolic Pathway
Both azathioprine and 6-mercaptopurine exert their immunosuppressive effects by inhibiting nucleic acid synthesis. As purine (B94841) analogues, they disrupt the production of DNA and RNA in rapidly dividing cells, particularly the activated lymphocytes that drive the inflammatory cascade in IBD.[1][6]
Azathioprine is a prodrug that is non-enzymatically converted to 6-mercaptopurine. 6-MP then undergoes a complex metabolic process involving three key enzymes:
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into 6-thioguanine (B1684491) nucleotides (6-TGNs), the primary active metabolites responsible for the drug's therapeutic effects.[7]
-
Thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP), an inactive metabolite that can be associated with hepatotoxicity at high levels.[8][9]
-
Xanthine oxidase (XO) oxidizes 6-MP to the inactive metabolite 6-thiouric acid.
The balance between these enzymatic pathways is crucial in determining both the efficacy and toxicity of thiopurine therapy.
Comparative Efficacy
Clinical evidence suggests that azathioprine and 6-mercaptopurine have comparable efficacy in inducing and maintaining remission in IBD. A meta-analysis of studies in Crohn's disease found that thiopurines (AZA or 6-MP) were superior to placebo for maintaining remission.[10] Similarly, in ulcerative colitis, azathioprine has been shown to be more effective than placebo for the maintenance of remission.[11]
A retrospective study directly comparing AZA and 6-MP in thiopurine-naïve IBD patients found no significant difference in tolerance or adherence between the two drugs.[5] However, the study did note that patients on 6-MP received a higher equivalent dose, which tended to be associated with a better treatment response.[5]
| Outcome | Azathioprine/6-Mercaptopurine | Placebo | Relative Risk (95% CI) | Certainty of Evidence |
| Failure to Maintain Remission in Crohn's Disease | 48% (95/197) | 37% (68/183) | 1.23 (0.97 to 1.55) | Moderate |
| Failure to Maintain Remission in Ulcerative Colitis | 45% (64/143) | 67% (96/143) | 0.66 (0.54 to 0.82) | Low |
Data adapted from Cochrane meta-analyses.[7][11]
Pharmacokinetics and Bioavailability
While azathioprine is a prodrug of 6-mercaptopurine, there can be differences in their oral bioavailability. One study suggested that branded azathioprine may have improved oral bioavailability compared to generic formulations, leading to higher erythrocyte 6-TGN levels.[6] Another study found the bioavailability of 6-mercaptopurine after oral azathioprine administration to be approximately 47%.[12][13] These differences in bioavailability could have clinical implications when optimizing therapy for patients who are not responding to conventional doses.[6]
Adverse Effect Profiles
The adverse effects of azathioprine and 6-mercaptopurine are similar and are a significant cause of treatment discontinuation.[1] Common side effects include nausea, vomiting, and dose-dependent bone marrow suppression (leukopenia).[1] Less common but more severe adverse events include pancreatitis and hepatotoxicity.[1]
A post hoc analysis of the TOPIC trial found that patients treated with 6-mercaptopurine had higher rates of hepatotoxicity and leukopenia compared to those on azathioprine; however, this difference was annulled after adjusting for the relatively higher doses of 6-MP used in the study.[14] The incidence of gastrointestinal side effects was similar between the two groups.[14]
| Adverse Event | Azathioprine | 6-Mercaptopurine | Hazard Ratio (95% CI) |
| Hepatotoxicity | Lower incidence | Higher incidence | 1.93 (1.35–2.76) |
| Leukopenia | 4.9% | 12.5% | 2.55 (1.51–4.30) |
| Gastrointestinal Side Effects | 43.7% | 47.3% | 1.09 (0.87–1.3) |
Data from a post hoc analysis of the TOPIC trial. The differences in hepatotoxicity and leukopenia were not significant after dose adjustment.[14]
Experimental Protocols
Thiopurine S-Methyltransferase (TPMT) Activity Assay
Pre-treatment screening for TPMT activity is crucial to identify patients at risk of severe myelosuppression.[1] Both phenotypic and genotypic tests are available.
Phenotypic Assay (Enzyme Activity Measurement):
This method provides a quantitative measurement of TPMT enzyme activity in red blood cells (RBCs).
-
Sample Collection: Collect whole blood in an EDTA (lavender top) tube. The specimen should not be centrifuged or frozen.[2]
-
Patient Preparation: Patients should abstain from certain medications that can inhibit TPMT activity (e.g., NSAIDs, diuretics, sulfasalazine) for at least 48 hours prior to testing.[15] A recent blood transfusion can also affect the results.[2]
-
Assay Principle: The most common method is a radio-enzymatic assay or, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS). The assay measures the rate of conversion of 6-mercaptopurine to 6-methylmercaptopurine in the presence of a methyl donor (S-adenosyl-L-methionine) in an RBC lysate.
-
Interpretation:
-
Normal/High Activity: Patients can be started on standard thiopurine doses.
-
Intermediate Activity: Patients are heterozygous for TPMT deficiency and may require a lower starting dose.
-
Low/Absent Activity: Patients are homozygous for TPMT deficiency and are at high risk for severe bone marrow toxicity. Thiopurines are generally contraindicated, or a drastically reduced dose is used with extreme caution.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Lab Information Manual [apps.sbgh.mb.ca]
- 3. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azathioprine or 6-mercaptopurine for inflammatory bowel disease: do risks outweigh benefits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azathioprine and 6‐mercaptopurine for maintenance of remission in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced bioavailability of azathioprine compared to 6-mercaptopurine therapy in inflammatory bowel disease: correlation with treatment efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azathioprine or 6‐mercaptopurine for induction of remission in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiopurine Methyltransferase (TPMT), RBC, Enzyme Activity (Prometheus) | MLabs [mlabs.umich.edu]
- 9. Implementation of TPMT testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Azathioprine and 6-mercaptopurine for maintenance of remission in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azathioprine pharmacokinetics after intravenous, oral, delayed release oral and rectal foam administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gut.bmj.com [gut.bmj.com]
- 14. More Dose-dependent Side Effects with Mercaptopurine over Azathioprine in IBD Treatment Due to Relatively Higher Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayocliniclabs.com [mayocliniclabs.com]
A Comparative Analysis of 6-Mercaptopurine and 6-Thioguanine in Leukemia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG), two pivotal thiopurine antimetabolites used in the treatment of leukemia, particularly acute lymphoblastic leukemia (ALL). The information presented is supported by data from key clinical trials and in vitro studies to aid in research and development.
Executive Summary
6-Mercaptopurine (6-MP) has historically been the standard thiopurine for maintenance therapy in childhood ALL. However, its close analog, 6-thioguanine (6-TG), has been investigated as a potentially more potent alternative due to its more direct metabolic activation pathway. While in vitro studies consistently demonstrate the superior cytotoxicity of 6-TG, large-scale clinical trials have revealed a more complex efficacy and toxicity profile. This guide synthesizes the available data to provide a comprehensive comparison of these two critical drugs.
Data Presentation
In Vitro Cytotoxicity
In preclinical evaluations, 6-TG consistently exhibits greater potency against leukemia cell lines compared to 6-MP.
| Cell Line | Drug | IC50 (µM) | Key Findings |
| MOLT-4, CCRF-CEM, Wilson | 6-MP | ~1 (threshold), 10 (maximum cytotoxicity) | 6-MP requires concentrations approximately 20 times higher and longer exposure times than 6-TG to achieve similar cytotoxicity.[1] |
| 6-TG | ~0.05 (threshold), 0.5 (maximum cytotoxicity) | ||
| Patient-derived ALL cells | 6-MP | ≥206 (median) | Leukemic cells from children with ALL are significantly more sensitive to 6-TG than to 6-MP in vitro.[1] |
| 6-TG | 20 (median) | ||
| CCRF-CEM (TPMT+) | 6-MP | 0.52 ± 0.20 | Cells with high TPMT activity are more sensitive to 6-MP.[2] |
| 6-TG | 1.10 ± 0.12 | ||
| CCRF-CEM (MOCK) | 6-MP | 1.50 ± 0.23 | Cells with low TPMT activity are more sensitive to 6-TG.[2] |
| 6-TG | 0.55 ± 0.19 |
Clinical Trial Outcomes in Childhood ALL
Clinical trials have provided a more nuanced understanding of the comparative efficacy and toxicity of 6-MP and 6-TG in a clinical setting.
| Trial | Patient Population | Treatment Arms | Key Efficacy Outcomes | Key Toxicity Findings |
| UK ALL97 [3][4] | Children with ALL (UK and Ireland, 1997-2002) | - 6-TG (n=750) - 6-MP (n=748) | - No significant difference in event-free or overall survival. - 6-TG showed a lower risk of isolated central nervous system (CNS) relapse (OR 0.53). | - 6-TG was associated with a higher risk of death in remission, mainly from infections. - 11% of patients on 6-TG developed veno-occlusive disease (VOD) of the liver. |
| Children's Oncology Group (COG) CCG-1952 [5][6][7][8] | Children with standard-risk ALL (1996-2000) | - 6-TG (n=1017) - 6-MP (n=1010) | - 7-year event-free survival (EFS) was higher for 6-TG (84.1%) vs. 6-MP (79.0%). - No significant difference in overall survival. | - 25% of patients on 6-TG developed VOD or disproportionate thrombocytopenia, often requiring a switch to 6-MP. - The starting dose of 6-TG was reduced due to hepatic toxicity. |
Mechanisms of Action and Metabolism
Both 6-MP and 6-TG are prodrugs that require intracellular activation to exert their cytotoxic effects. Their primary mechanism involves the incorporation of their metabolites, thioguanine nucleotides (TGNs), into DNA and RNA, leading to cell cycle arrest and apoptosis.
A key differentiator in their metabolism is the role of the enzyme thiopurine methyltransferase (TPMT). While TPMT inactivates 6-TG, it converts 6-MP into metabolites that also inhibit de novo purine (B94841) synthesis, contributing to its overall anticancer effect.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay: WST-1 Protocol
This protocol outlines a general procedure for assessing the cytotoxicity of 6-MP and 6-TG against leukemia cell lines using a WST-1 assay.
-
Cell Seeding:
-
Culture leukemia cell lines (e.g., CCRF-CEM, MOLT-4) in appropriate medium.
-
Seed cells into a 96-well flat-bottom plate at a density of 0.1-1.0 x 10^6 cells/ml (100 µL per well).
-
-
Drug Treatment:
-
Prepare serial dilutions of 6-MP and 6-TG in the culture medium.
-
Add the drug solutions to the wells to achieve the desired final concentrations. Include untreated control wells.
-
Incubate the plate for 24-96 hours at 37°C in a 5% CO2 incubator.
-
-
WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 0.5 to 4 hours at 37°C.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug.
-
Clinical Trial Protocol: Overview of the UK ALL97 and COG CCG-1952 Trials
These pivotal randomized controlled trials compared the efficacy and toxicity of 6-MP and 6-TG in children with ALL.
UK ALL97 Trial: [3][4][9][10][11]
-
Objective: To compare the efficacy and toxicity of 6-TG versus 6-MP during interim maintenance and continuing therapy for childhood ALL.
-
Patient Population: Children diagnosed with ALL in the UK and Ireland between April 1997 and June 2002.
-
Randomization: Patients were randomly assigned to receive either oral 6-TG or 6-MP.
-
Treatment: All patients received 6-TG during intensification courses. The randomized thiopurine was used during interim maintenance and continuing therapy.
-
Endpoints: The primary endpoints were event-free survival and overall survival. Toxicity was also systematically recorded.
COG CCG-1952 Trial: [5][6][7][8][12][13][14]
-
Objective: To evaluate the substitution of oral 6-TG for 6-MP in the treatment of standard-risk ALL.
-
Patient Population: Children aged 1 to <10 years with standard-risk ALL, enrolled between May 1996 and February 2000.
-
Randomization: After remission induction, patients were randomized to receive either 6-MP or 6-TG.
-
Treatment: The assigned thiopurine was administered as part of a multi-agent chemotherapy regimen. The initial dose of 6-TG was 60 mg/m²/day, later reduced to 50 mg/m²/day due to toxicity.
-
Endpoints: The primary endpoint was event-free survival. Overall survival and the incidence of adverse events, particularly VOD, were also key endpoints.
Signaling Pathways and Molecular Interactions
The cytotoxicity of thiopurines is intricately linked to the DNA mismatch repair (MMR) system. After incorporation into DNA, thioguanine can be methylated, leading to mispairing with thymine. This triggers a futile cycle of MMR, ultimately resulting in apoptosis.
Conclusion
The choice between 6-mercaptopurine and 6-thioguanine in the treatment of leukemia is not straightforward. While 6-TG demonstrates superior in vitro potency and a more direct activation pathway, this does not translate into a clear overall survival benefit in large clinical trials.[3][4][6][7] The increased risk of significant toxicities, particularly veno-occlusive disease, with 6-TG has led to the continued preference for 6-MP as the standard of care in maintenance therapy for childhood ALL.[3][4] Further research into optimizing 6-TG dosing strategies or identifying patient subpopulations who may benefit most from this more potent agent is warranted. These findings underscore the critical importance of comprehensive clinical evaluation to translate preclinical promise into safe and effective therapeutic strategies.
References
- 1. The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Toxicity and efficacy of 6-thioguanine versus 6-mercaptopurine in childhood lymphoblastic leukaemia: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral 6-mercaptopurine versus oral 6-thioguanine and veno-occlusive disease in children with standard-risk acute lymphoblastic leukemia: report of the Children's Oncology Group CCG-1952 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Oral 6-mercaptopurine versus oral 6-thioguanine and veno-occlusive disease in children with standard-risk acute lymphoblastic leukemia: report of the Children's Oncology Group CCG-1952 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isrctn.com [isrctn.com]
- 10. Long-term follow-up of the United Kingdom Medical Research Council protocols for childhood acute Lymphoblastic leukaemia, 1980–2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ISRCTN [isrctn.com]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Intrathecal triple therapy decreases central nervous system relapse but fails to improve event-free survival when compared with intrathecal methotrexate: results of the Children's Cancer Group (CCG) 1952 study for standard-risk acute lymphoblastic leukemia, reported by the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating 6-Mercaptopurine Therapy: A Comparative Guide to Predictive Biomarkers
For researchers, scientists, and drug development professionals, optimizing 6-mercaptopurine (B1684380) (6-MP) therapy is a critical endeavor. This purine (B94841) analog, a cornerstone in the treatment of acute lymphoblastic leukemia and autoimmune diseases, exhibits significant inter-individual variability in both efficacy and toxicity. This guide provides a comprehensive comparison of established and emerging biomarkers for predicting 6-MP treatment response, supported by experimental data and detailed methodologies.
The clinical utility of 6-MP is often hampered by adverse drug reactions, primarily myelosuppression and hepatotoxicity, which can lead to dose reduction or discontinuation of this life-saving therapy.[1] The identification and validation of predictive biomarkers are paramount for personalizing 6-MP dosage, thereby maximizing therapeutic benefit while minimizing toxicity. This guide focuses on the comparative value of genetic and metabolic biomarkers in forecasting patient response to 6-MP.
Genetic Biomarkers: Predicting Toxicity Before Treatment
Genetic polymorphisms in enzymes responsible for 6-MP metabolism are key determinants of treatment outcomes. Variations in genes such as thiopurine S-methyltransferase (TPMT), nudix hydrolase 15 (NUDT15), and inosine (B1671953) triphosphate pyrophosphatase (ITPA) can significantly alter drug metabolism, leading to increased levels of active metabolites and a higher risk of toxicity.[1][2][3]
Comparison of Genetic Biomarkers for Predicting 6-MP-Induced Myelosuppression
| Biomarker | Variant(s) | Predictive Value | Sensitivity | Specificity | PPV | NPV | Reference |
| NUDT15 | c.415C>T | Strong predictor of leukopenia, particularly in East Asian populations.[4] | 52.17% | 76.83% | 19.23% | 95.31% | [5][6] |
| TPMT | *2, *3A, *3C | Established predictor of myelosuppression, particularly in Caucasian populations.[1] | 47.36% | 79.56% | 16.36% | 94.70% | [5] |
| ITPA | c.94C>A | Associated with a higher risk of neutropenia, though its predictive value is considered less robust than TPMT and NUDT15.[2][3] | - | - | - | - | [2][3] |
Data for NUDT15 and TPMT are from a study in a pediatric acute lymphoblastic leukemia cohort.[5] PPV (Positive Predictive Value), NPV (Negative Predictive Value). Sensitivity and specificity for TPMT can vary depending on the variants tested.[5]
Metabolic Biomarkers: Monitoring Therapeutic Response and Toxicity During Treatment
Therapeutic drug monitoring (TDM) of 6-MP metabolites provides a real-time assessment of drug exposure and metabolic activity. The intracellular concentrations of 6-thioguanine (B1684491) nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) (6-MMP) are indicative of therapeutic efficacy and potential toxicity, respectively.
Therapeutic Ranges and Toxic Thresholds of 6-MP Metabolites
| Metabolite | Therapeutic Range | Toxic Threshold | Associated Outcome |
| 6-Thioguanine Nucleotides (6-TGNs) | 235–450 pmol/8 x 10⁸ RBCs | >450 pmol/8 x 10⁸ RBCs | Therapeutic Efficacy (higher levels correlate with better response) |
| 6-Methylmercaptopurine (6-MMP) | <5700 pmol/8 x 10⁸ RBCs | >5700 pmol/8 x 10⁸ RBCs | Hepatotoxicity |
RBCs: Red Blood Cells. Therapeutic ranges can vary slightly between laboratories and patient populations.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these biomarkers, the following diagrams illustrate the 6-mercaptopurine metabolic pathway and a general workflow for biomarker validation.
Caption: 6-Mercaptopurine Metabolic Pathway.
Caption: General Workflow for Biomarker Validation.
Detailed Experimental Protocols
Accurate and reproducible measurement of these biomarkers is essential for their clinical application. The following section outlines the key experimental methodologies.
Genetic Biomarker Analysis: Genotyping of TPMT, NUDT15, and ITPA
1. DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions.
2. Genotyping by Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP):
-
Principle: This method uses PCR to amplify the DNA region containing the single nucleotide polymorphism (SNP) of interest. The resulting PCR product is then digested with a specific restriction enzyme that recognizes and cuts only one of the allelic variants. The digested fragments are then separated by gel electrophoresis to determine the genotype.
-
Example Protocol for NUDT15 c.415C>T:
-
PCR Amplification: A 191 bp fragment encompassing the NUDT15 c.415C>T variant is amplified using specific primers.[7]
-
Restriction Digestion: The PCR product is digested with the restriction enzyme TaaI (HpyCH4III). The wild-type allele (C) remains undigested (191 bp), while the variant allele (T) is digested into two fragments of 122 bp and 69 bp.[7]
-
Gel Electrophoresis: The digested products are visualized on a 3% agarose (B213101) gel.
-
3. Genotyping by Real-Time PCR (TaqMan Assay):
-
Principle: This method utilizes allele-specific fluorescently labeled probes (TaqMan probes) to detect the different alleles in a real-time PCR reaction. The amplification of a specific allele results in a fluorescent signal, allowing for accurate genotype determination.[7][8]
-
Example Protocol for NUDT15 c.415C>T:
-
Reaction Mix: A reaction mixture is prepared containing TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay for the target variant, and genomic DNA.[8]
-
Thermal Cycling: The reaction is performed in a real-time PCR instrument with an initial denaturation step, followed by multiple cycles of denaturation and annealing/extension.[8]
-
Data Analysis: The software analyzes the fluorescent signals to determine the genotype of each sample.
-
Metabolic Biomarker Analysis: Measurement of 6-TGN and 6-MMP in Erythrocytes
1. Sample Preparation:
-
Whole blood is collected in EDTA tubes.
-
Erythrocytes are isolated by centrifugation and washed with saline.
-
The packed red blood cells are lysed to release the intracellular metabolites.[9]
2. Hydrolysis:
-
The erythrocyte lysate is subjected to acid hydrolysis (e.g., with perchloric acid) at an elevated temperature to convert the nucleotide metabolites (6-TGNs and 6-MMPNs) to their respective bases (6-thioguanine and 6-methylmercaptopurine).[10]
3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: This highly sensitive and specific method separates the hydrolyzed metabolites using liquid chromatography and then detects and quantifies them based on their mass-to-charge ratio using a tandem mass spectrometer.[11][12]
-
Instrumentation: An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer is used.[11]
-
Chromatography: The metabolites are separated on a C18 reverse-phase column.[11]
-
Mass Spectrometry: The mass spectrometer is operated in the positive multiple reaction monitoring (MRM) mode to specifically detect the parent and product ions for 6-thioguanine and 6-methylmercaptopurine.[11]
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of an isotope-labeled internal standard.[11]
TPMT Enzyme Activity Assay
1. Principle: The TPMT enzyme activity is determined by measuring the rate of conversion of 6-MP to 6-methylmercaptopurine in a red blood cell lysate. This can be achieved using various methods, including radiochemical assays or immunoassays.
2. Immunoassay (ELISA) Method:
-
Sample Preparation: A red blood cell lysate is prepared from a whole blood sample.[9]
-
Methylation Reaction: The lysate is incubated with 6-mercaptopurine and a methyl group donor (S-adenosyl-L-methionine, SAM).[9]
-
Detection: The amount of 6-methylmercaptopurine produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[13] In this assay, the 6-methylmercaptopurine in the sample competes with a labeled 6-methylmercaptopurine for binding to a limited number of anti-6-methylmercaptopurine antibodies. The amount of bound labeled conjugate is inversely proportional to the amount of 6-methylmercaptopurine in the sample.
Conclusion
The validation and clinical implementation of biomarkers for predicting 6-MP treatment response represent a significant advancement in personalized medicine. Genetic testing for TPMT and NUDT15 variants prior to therapy initiation can identify patients at high risk of severe myelosuppression, allowing for upfront dose adjustments. Therapeutic drug monitoring of 6-TGN and 6-MMP levels during treatment provides a valuable tool for optimizing dosage to achieve therapeutic efficacy while avoiding toxicity. While ITPA variants have been associated with 6-MP toxicity, their predictive power is less established compared to TPMT and NUDT15. The continued refinement of these biomarker-guided strategies holds the promise of safer and more effective 6-mercaptopurine therapy for all patients.
References
- 1. Optimal predictor for 6-mercaptopurine intolerance in Chinese children with acute lymphoblastic leukemia: NUDT15, TPMT, or ITPA genetic variants? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of TPMT, NUDT15, and ITPA Genetic Variants on 6-Mercaptopurine Toxicity for Pediatric Patients With Acute Lymphoblastic Leukemia in Yunnan of China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variants in TPMT, ITPA, ABCC4 and ABCB1 Genes As Predictors of 6-mercaptopurine Induced Toxicity in Children with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Star Allele-Based Haplotyping versus Gene-Wise Variant Burden Scoring for Predicting 6-Mercaptopurine Intolerance in Pediatric Acute Lymphoblastic Leukemia Patients [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel single-tube multiplex real-time PCR assay for genotyping of thiopurine intolerance-causing variant NUDT15 c.415C>T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPMT and NUDT15 testing for thiopurine therapy: A major tertiary hospital experience and lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
A Head-to-Head Comparison of 6-Mercaptopurine and Methotrexate in ALL Maintenance Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
Maintenance therapy is a critical phase in the treatment of Acute Lymphoblastic Leukemia (ALL), aimed at eradicating residual leukemic cells and preventing relapse. The combination of 6-mercaptopurine (B1684380) (6-MP) and methotrexate (B535133) (MTX) has been the cornerstone of maintenance regimens for decades, demonstrating a powerful synergistic effect. This guide provides a detailed head-to-head comparison of these two pivotal drugs, summarizing key experimental data on their efficacy and toxicity, outlining clinical trial protocols, and illustrating their molecular mechanisms and clinical management workflows.
Mechanism of Action and Synergistic Effect
6-Mercaptopurine, a purine (B94841) analog, and methotrexate, a folate antagonist, disrupt critical metabolic pathways in leukemic cells. 6-MP is metabolized to thioguanine nucleotides (TGNs), which are incorporated into DNA, leading to cytotoxicity.[1] Methotrexate inhibits dihydrofolate reductase, an enzyme essential for the synthesis of purines and pyrimidines. This inhibition of de novo purine synthesis by MTX is believed to enhance the incorporation of TGNs into DNA, thus potentiating the anti-leukemic effect of 6-MP.[1][2] Furthermore, MTX can inhibit xanthine (B1682287) oxidase, which may increase the bioavailability of 6-MP.[2]
The synergistic action of these two agents is fundamental to their success in maintenance therapy. Their combined use allows for enhanced cytotoxicity against leukemic cells at doses that are tolerable for the patient over the extended duration of this treatment phase.
References
Unlocking Synergistic Potential: A Comparative Guide to 6-Mercaptopurine Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of 6-mercaptopurine (B1684380) (6-MP) with other chemotherapeutic agents. Supported by experimental data, this document delves into the mechanisms, quantitative synergy, and methodologies of promising 6-MP combination therapies, offering valuable insights for advancing cancer treatment strategies.
6-Mercaptopurine (6-MP), a cornerstone in the treatment of acute lymphoblastic leukemia (ALL), functions as a purine (B94841) analogue that disrupts DNA and RNA synthesis. While effective as a monotherapy in certain contexts, its therapeutic potential is significantly amplified when used in combination with other chemotherapeutic agents. This guide explores the synergistic interactions of 6-MP with methotrexate (B535133), chlorambucil (B1668637), and doxorubicin (B1662922), presenting a comprehensive overview of their combined efficacy, underlying mechanisms, and the experimental frameworks used to evaluate them.
Quantitative Analysis of Synergistic Effects
The synergy between 6-MP and other chemotherapeutic agents is quantified using the Combination Index (CI), a widely accepted method based on the Chou-Talalay principle. A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism. The following tables summarize the quantitative data from key studies.
| Drug Combination | Cancer Type | Cell Line | Combination Index (CI) | Reference |
| 6-Mercaptopurine + Methotrexate | Acute Lymphoblastic Leukemia (ALL) | MOLT-4 | Synergistic (Sequence- and dose-dependent) | [1] |
| 6-Mercaptopurine + Chlorambucil | Liver Cancer | HepG2 | 0.81 | [2][3] |
| 6-Mercaptopurine + Doxorubicin | Cervical Cancer | HeLa | 0.62 | [4] |
| 6-Mercaptopurine + Doxorubicin | Promyelocytic Leukemia | HL-60 | 0.35 | [4] |
In-Depth Look at Key Combinations
6-Mercaptopurine and Methotrexate in Acute Lymphoblastic Leukemia (ALL)
The combination of 6-MP and methotrexate is a long-established and effective maintenance therapy for ALL. Their synergy stems from a multi-faceted interaction primarily centered on the disruption of purine metabolism.[1][5]
Mechanism of Synergy: Methotrexate inhibits dihydrofolate reductase, an enzyme crucial for folate metabolism. This leads to a depletion of reduced folates, which are essential for de novo purine synthesis. The inhibition of this pathway results in an accumulation of 5-phosphoribosyl-1-pyrophosphate (PRPP). This increased availability of PRPP enhances the conversion of 6-MP into its active, cytotoxic metabolites, thioguanine nucleotides (TGNs). These TGNs are then incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[1][5] Furthermore, methylated metabolites of 6-MP, in conjunction with methotrexate, also contribute to the inhibition of de novo purine synthesis, further enhancing the cytotoxic effects.[5]
Experimental Protocol: Evaluation of Synergy in MOLT-4 Cells
-
Cell Line: MOLT-4 (human T-lymphoblastic leukemia)
-
Methodology:
-
MOLT-4 cells were incubated with varying concentrations of methotrexate.
-
The intracellular levels of 5-phosphoribosyl-1-pyrophosphate (PRPP) were measured over time to determine the point of maximal increase.
-
The inhibition of de novo purine synthesis was assessed by measuring the levels of aminoimidazolecarboxamide ribonucleoside monophosphate (AICAR) and the incorporation of labeled glycine (B1666218) into purine metabolites.
-
Following pretreatment with methotrexate, cells were exposed to 6-mercaptopurine.
-
The intracellular incorporation of 6-MP into its respective nucleotides was measured to evaluate the enhancement of its metabolic activation.
-
Cell viability and proliferation were assessed using standard assays (e.g., MTT assay) to determine the synergistic effect on cytotoxicity.[1]
-
6-Mercaptopurine and Chlorambucil in Liver Cancer
A novel co-delivery system encapsulating both 6-MP and chlorambucil has demonstrated significant synergistic anticancer effects in hepatocellular carcinoma cells.
Mechanism of Synergy: Chlorambucil is an alkylating agent that forms covalent bonds with DNA, leading to the disruption of DNA replication.[2] 6-MP, as a purine antagonist, interferes with DNA and RNA synthesis. The combined action of these two agents, which target different aspects of DNA integrity and synthesis, leads to enhanced induction of apoptosis in cancer cells.[2][3]
Experimental Protocol: Co-delivery System in HepG2 Cells
-
Cell Line: HepG2 (human liver cancer)
-
Methodology:
-
A co-delivery system incorporating chlorambucil and 6-mercaptopurine was prepared using a polyHPMA-based carrier.
-
HepG2 cells were treated with the single-drug delivery systems and the dual-drug co-delivery system.
-
The cytotoxicity of the treatments was evaluated using the MTT assay to determine the IC50 values.
-
The Combination Index (CI) was calculated using the Chou-Talalay method to quantify the synergistic effect.
-
Apoptosis was assessed by observing morphological changes in the cells after treatment and through methods like flow cytometry.[2][3]
-
6-Mercaptopurine and Doxorubicin in Leukemia and Cervical Cancer
The combination of 6-MP and doxorubicin, delivered via a bio-responsive polymeric prodrug, has shown potent synergistic cytotoxicity in both leukemia and cervical cancer cell lines.
Mechanism of Synergy: Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, all of which contribute to DNA damage and apoptosis. The co-administration with 6-MP, which disrupts nucleotide synthesis, results in a multi-pronged attack on cancer cell proliferation and survival, leading to a synergistic enhancement of cell death.[4]
Experimental Protocol: Polymeric Micelles in HL-60 and HeLa Cells
-
Cell Lines: HL-60 (human promyelocytic leukemia) and HeLa (human cervical cancer)
-
Methodology:
-
A bio-responsive polymeric prodrug capable of co-delivering 6-mercaptopurine and doxorubicin was synthesized.
-
HL-60 and HeLa cells were treated with the individual prodrugs and the dual-drug polymeric micelles.
-
Cellular uptake and drug release were monitored to ensure effective delivery.
-
The cytotoxic effects of the treatments were determined using cell viability assays.
-
The Combination Index (CI) was calculated to assess the degree of synergy between the two agents.[4]
-
Visualizing the Pathways and Workflows
To further elucidate the complex interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Sequence-, time- and dose-dependent synergism of methotrexate and 6-mercaptopurine in malignant human T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of Chlorambucil and Mercaptopurine Show Effective Anti-Cancer Effects in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A bio-responsive 6-mercaptopurine/doxorubicin based "Click Chemistry" polymeric prodrug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Cytotoxicity of 6-Mercaptopurine Across Diverse Cancer Cell Lines
A comprehensive analysis of 6-Mercaptopurine's (6-MP) cytotoxic efficacy in various cancer cell lines, supported by quantitative data and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in oncology research.
6-Mercaptopurine (B1684380) (6-MP), a purine (B94841) analogue, is a long-standing chemotherapeutic agent used in the treatment of various cancers, particularly acute lymphoblastic leukemia.[1][2] Its mechanism of action involves the metabolic conversion into thioguanine nucleotides, which are then incorporated into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[1][3][4][5] This report provides a comparative overview of the cytotoxic effects of 6-MP across a range of human cancer cell lines, presenting key quantitative data, detailed experimental methodologies, and a visualization of its metabolic pathway.
Quantitative Comparison of 6-MP Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of 6-MP in various cancer cell lines as determined by different cytotoxic assays.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| HepG2 | Hepatocellular Carcinoma | 32.25 | MTT Assay | [6][7][8] |
| 9.6 µg/mL | MTT Assay | [9] | ||
| MCF-7 | Breast Adenocarcinoma | >100 | MTT Assay | [6][7][8] |
| 1-2 | ATP Content / Colony Formation | [10] | ||
| 12.8 µg/mL | MTT Assay | [9] | ||
| HCT116 | Colon Carcinoma | 16.7 µg/mL | MTT Assay | [9] |
| NCI-H23 | Non-Small Cell Lung Carcinoma | 2.6 | ATP Content | [10] |
| 0.15 | Colony Formation | [10] | ||
| NCI-H460 | Non-Small Cell Lung Carcinoma | 8 | ATP Content | [10] |
| 0.06 | Colony Formation | [10] | ||
| A498 | Renal Cell Carcinoma | 24 | ATP Content | [10] |
| 2.8 | Colony Formation | [10] | ||
| 786-O | Renal Cell Carcinoma | 0.45 | ATP Content | [10] |
| >1.25 | Colony Formation | [10] | ||
| MOLT-4 | T-lymphoblastic Leukemia | Not specified | Cell Growth/Clonal Growth | [11] |
| A549 | Lung Carcinoma | 47 - 49.3 | MTT Assay | [12] |
| ASPC1 | Pancreatic Cancer | 2.45 | Crystal Violet Staining | [12] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.
Experimental Protocols
The following sections detail the methodologies commonly employed in determining the cytotoxicity of 6-MP.
Cell Culture and Drug Treatment
Human cancer cell lines are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of 6-MP or a vehicle control. The incubation period with the drug typically ranges from 48 to 72 hours.[8][9][10]
Cytotoxicity Assays
MTT Assay: This colorimetric assay measures cell metabolic activity. After drug treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[6][9]
Colony Formation Assay: This assay assesses the long-term survival and proliferative capacity of cells after drug exposure. Following treatment with 6-MP for a defined period (e.g., 72 hours), cells are washed, trypsinized, and re-seeded at a low density in fresh medium.[10] They are then allowed to grow for a period of 7-14 days until visible colonies are formed. The colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies is then counted to determine the surviving fraction of cells compared to the untreated control.[10]
ATP Content Assay: This method quantifies the amount of ATP present in a cell population, which is an indicator of cell viability. After drug treatment, a reagent that lyses the cells and releases ATP is added. This reagent also contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescence is measured using a luminometer and is directly proportional to the number of viable cells.[10]
Mechanism of Action: Signaling Pathway
The cytotoxic effects of 6-mercaptopurine are a consequence of its metabolic activation and subsequent interference with nucleic acid synthesis.[1][13] The drug is a prodrug that is converted intracellularly to its active metabolites, primarily 6-thioguanine (B1684491) nucleotides (TGNs).[7] These metabolites exert their cytotoxic effects through two main pathways: incorporation into DNA and RNA, and inhibition of de novo purine synthesis.[1][3][4][11]
The key enzyme involved in the initial activation of 6-MP is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP to thioinosine monophosphate (TIMP).[1][13] TIMP can then be further metabolized to thioguanosine monophosphate (TGMP) and subsequently to the di- and tri-phosphate forms (TGDP and TGTP). These thioguanine nucleotides can be incorporated into DNA and RNA, leading to DNA strand breaks and inhibition of replication and transcription, ultimately triggering apoptosis.[1][3][4]
Additionally, TIMP and its methylated metabolite, methylthioinosine monophosphate (Me-TIMP), inhibit key enzymes in the de novo purine synthesis pathway, such as glutamine-5-phosphoribosylpyrophosphate amidotransferase.[13] This inhibition leads to a depletion of the normal purine nucleotide pool, further contributing to the disruption of DNA and RNA synthesis.
Figure 1: Metabolic pathway of 6-mercaptopurine.
Experimental Workflow
The general workflow for assessing the cytotoxicity of 6-MP in cancer cell lines is depicted below.
Figure 2: General workflow for cytotoxicity testing.
References
- 1. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. scialert.net [scialert.net]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyses of the combination of 6-MP and dasatinib in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Mercaptopurine: cytotoxicity and biochemical pharmacology in human malignant T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. go.drugbank.com [go.drugbank.com]
A Comparative Guide to HPLC Methods for Quantifying 6-Mercaptopurine Metabolites
For researchers, scientists, and drug development professionals, accurate quantification of 6-mercaptopurine (B1684380) (6-MP) metabolites is crucial for therapeutic drug monitoring and optimizing treatment strategies. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of the key 6-MP metabolites, 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP), in red blood cells.
The clinical efficacy and toxicity of 6-MP are closely linked to the intracellular concentrations of its metabolites. 6-TGN are the primary active metabolites responsible for the cytotoxic effects, while 6-MMP is associated with hepatotoxicity. Therefore, reliable and validated analytical methods are essential for monitoring these metabolites in patients. This guide details and compares different HPLC-UV methods, providing experimental protocols and performance data to aid in the selection of the most suitable method for your research or clinical needs.
Metabolic Pathway of 6-Mercaptopurine
The metabolic conversion of 6-MP is a complex process involving several enzymes. Understanding this pathway is fundamental to interpreting metabolite quantification data. 6-MP is converted to 6-thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HPRT). TIMP can then be converted to the active 6-thioguanine nucleotides (6-TGN) or methylated by thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine ribonucleotides (6-MMPN).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
